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  • Product: 1-(2-Ethylbutyl)piperazine
  • CAS: 57184-38-0

Core Science & Biosynthesis

Foundational

1-(2-Ethylbutyl)piperazine CAS number 57184-38-0

An In-depth Technical Guide to 1-(2-Ethylbutyl)piperazine (CAS 57184-38-0) Abstract This technical guide provides a comprehensive overview of 1-(2-Ethylbutyl)piperazine, a mono-N-substituted piperazine derivative. While...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Ethylbutyl)piperazine (CAS 57184-38-0)

Abstract

This technical guide provides a comprehensive overview of 1-(2-Ethylbutyl)piperazine, a mono-N-substituted piperazine derivative. While specific literature on this exact molecule is scarce, its structural features allow for a robust technical profile based on the well-established chemistry of the piperazine scaffold, a cornerstone in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, plausible synthetic routes, analytical characterization, potential therapeutic applications, and essential safety protocols. The methodologies and data presented are synthesized from established principles and literature on analogous N-alkylated piperazine compounds, providing a self-validating framework for laboratory investigation.

Introduction and Molecular Profile

The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its prevalence is due to the unique physicochemical properties it imparts, such as enhancing aqueous solubility, providing two basic centers for salt formation and molecular interactions, and offering a synthetically versatile handle for molecular elaboration.[3]

1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0) is a derivative featuring a branched, lipophilic 2-ethylbutyl group attached to one of the piperazine nitrogens. This substituent is expected to significantly influence the molecule's lipophilicity and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. Understanding this specific derivative is valuable for scientists exploring new chemical space for drug candidates where fine-tuning of such properties is critical.

Chemical Structure

The structure consists of a central piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. One nitrogen is substituted with a 2-ethylbutyl group, while the other remains a secondary amine.

G start Starting Materials: - Piperazine (excess) - 1-Bromo-2-ethylbutane - K₂CO₃ (Base) - Acetonitrile (Solvent) reaction Reaction Setup: Combine reactants in a round-bottom flask. Reflux at 80-85°C for 12-24h. start->reaction monitoring Monitor Progress (TLC or GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: 1. Cool and filter off solids. 2. Concentrate filtrate. 3. Partition between water and EtOAc. 4. Extract aqueous layer with EtOAc. monitoring->workup Complete purification Purification: Vacuum Distillation workup->purification product Final Product: 1-(2-Ethylbutyl)piperazine purification->product

Caption: Proposed workflow for the synthesis of 1-(2-Ethylbutyl)piperazine.

Step-by-Step Experimental Protocol

Objective: To synthesize 1-(2-Ethylbutyl)piperazine via direct N-alkylation.

Materials:

  • Piperazine (anhydrous), 5 equivalents

  • 1-Bromo-2-ethylbutane, 1 equivalent

  • Potassium Carbonate (K₂CO₃), anhydrous, 2 equivalents

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (5 eq.), potassium carbonate (2 eq.), and anhydrous acetonitrile. Stir the suspension.

  • Addition of Electrophile: Add 1-bromo-2-ethylbutane (1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The use of a large excess of piperazine is crucial to minimize the formation of the dialkylated byproduct, 1,4-bis(2-ethylbutyl)piperazine.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove potassium carbonate and piperazine hydrobromide salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the combined filtrates under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 1-(2-Ethylbutyl)piperazine as a clear liquid.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation. [5][6]

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show characteristic signals for both the piperazine ring and the 2-ethylbutyl substituent.

    • δ ~2.8-3.0 ppm (m, 4H): Protons on the piperazine ring adjacent to the secondary amine (-NH -CH₂ -CH₂ -N-).

    • δ ~2.4-2.6 ppm (m, 4H): Protons on the piperazine ring adjacent to the tertiary amine (-N(Alkyl)-CH₂ -CH₂ -N-).

    • δ ~2.3 ppm (d, 2H): Methylene protons of the ethylbutyl group attached to the nitrogen (-N-CH₂ -CH-).

    • δ ~1.5 ppm (m, 1H): Methine proton of the ethylbutyl group (-CH₂-CH -(CH₂CH₃)₂).

    • δ ~1.3 ppm (m, 4H): Methylene protons of the two ethyl groups (-CH-(CH₂ CH₃)₂).

    • δ ~0.8-0.9 ppm (t, 6H): Methyl protons of the two ethyl groups (-CH-(CH₂CH₃ )₂).

    • δ ~1.7 ppm (br s, 1H): The N-H proton of the secondary amine. This signal may be broad and its chemical shift can vary with concentration and temperature.

  • ¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals corresponding to the unique carbon atoms in the molecule.

    • δ ~60-65 ppm: Methylene carbon of the ethylbutyl group attached to the nitrogen (C H₂-N).

    • δ ~55-58 ppm: Piperazine carbons adjacent to the tertiary nitrogen.

    • δ ~45-48 ppm: Piperazine carbons adjacent to the secondary nitrogen.

    • δ ~35-40 ppm: Methine carbon of the ethylbutyl group.

    • δ ~25-30 ppm: Methylene carbons of the ethyl groups.

    • δ ~10-15 ppm: Methyl carbons of the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

  • Expected M/z: 170.18 [M]⁺ for the molecular ion.

  • Key Fragments: Common fragmentation would involve cleavage of the C-C bond beta to the nitrogen (alpha-cleavage), leading to a prominent ion at m/z 99, and cleavage of the ethylbutyl group.

Purity Analysis
  • Gas Chromatography (GC): A GC method with a flame ionization detector (FID) on a non-polar or medium-polarity column (e.g., DB-5 or DB-17) would be suitable for assessing purity and detecting any residual starting materials or the dialkylated byproduct.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection after derivatization, or with an evaporative light scattering detector (ELSD), could also be employed for purity assessment.

Potential Applications in Drug Development

The piperazine moiety is a well-regarded pharmacophore that often improves the pharmacokinetic profile of drug candidates. [3]The introduction of a 1-(2-ethylbutyl) group offers a specific modification to this scaffold.

  • Modulation of Lipophilicity: The branched alkyl 2-ethylbutyl group provides a moderate increase in lipophilicity compared to smaller alkyl groups. This can be strategically used to enhance membrane permeability and oral bioavailability of a potential drug candidate.

  • CNS-Targeted Agents: The piperazine core is prevalent in many centrally acting agents. [7]The lipophilicity imparted by the 2-ethylbutyl group may facilitate crossing the blood-brain barrier, making this compound an interesting building block for novel CNS drugs.

  • Scaffold for Library Synthesis: As a mono-substituted piperazine, the remaining secondary amine serves as a reactive handle for further chemical modifications. This makes 1-(2-Ethylbutyl)piperazine an ideal starting material for creating a library of diverse compounds for high-throughput screening in various disease areas, such as oncology or infectious diseases. [1]

Safety, Handling, and Toxicology

While specific toxicological data for 1-(2-Ethylbutyl)piperazine is not available, the hazards should be inferred from the parent piperazine compound and similar derivatives. [8][9]Piperazine is known to be corrosive and a sensitizer. [1]

  • GHS Hazard Classification (Predicted):

    • Skin Corrosion/Irritation

    • Serious Eye Damage/Irritation

    • Respiratory or Skin Sensitization

    • Specific Target Organ Toxicity

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If ventilation is inadequate, use a suitable respirator.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and acids.

    • Piperazine and its derivatives can absorb atmospheric water and carbon dioxide, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [10]

  • First Aid Measures:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Stavrova, R., Kitanovski, Z., & Stafilov, T. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-948. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 433-439. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Wang, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 934-937. Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 14(2), 218-233. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

Sources

Exploratory

1-(2-Ethylbutyl)piperazine: Structural Architecture and Synthetic Utility

[1][2][3] Executive Summary 1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0) is a specialized N-alkylated heterocycle utilized primarily as a lipophilic building block in medicinal chemistry and proteomics.[1][2][3][4] Disti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0) is a specialized N-alkylated heterocycle utilized primarily as a lipophilic building block in medicinal chemistry and proteomics.[1][2][3][4] Distinguished by its branched 2-ethylbutyl tail, this molecule offers a unique steric profile compared to linear alkyl analogs (e.g., n-hexylpiperazine).[1][2][3] This branching at the


-position relative to the nitrogen atom increases lipophilicity (LogP) and steric hindrance without significantly compromising the basicity of the piperazine core.[2][3]

This technical guide provides a comprehensive analysis of its molecular structure, synthetic pathways, and physicochemical properties, serving as a foundational reference for its application in drug discovery (specifically GPCR antagonist design) and fine chemical synthesis.

Structural Architecture & Stereochemistry[3]

Molecular Geometry

The core of 1-(2-Ethylbutyl)piperazine is the six-membered saturated piperazine ring, which predominantly adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions.[1][2][3]

  • The Piperazine Core: The ring exists in a dynamic equilibrium between chair conformers. The N1 substituent (2-ethylbutyl) prefers the equatorial position to reduce steric clash with the C3 and C5 axial hydrogens.[2][3]

  • The 2-Ethylbutyl Tail: This substituent is a branched alkyl chain.[1][2][3] Unlike a linear hexyl chain, the "forked" ethyl groups at the

    
    -carbon create a distinct hydrophobic volume.[2][3] This steric bulk is critical in preventing metabolic N-dealkylation and enhancing receptor selectivity in pharmacological contexts.[1][2][3]
    
Conformational Dynamics (DOT Visualization)

The following diagram illustrates the logical structural hierarchy and conformational preferences.

MolecularStructure Core Piperazine Ring (Chair Conformation) Substituent N1-Substituent (2-Ethylbutyl Group) Core->Substituent Attached at N1 N4 N4-Secondary Amine (Reactive Site) Core->N4 Contains Sterics Steric Bulk (Beta-Branching) Substituent->Sterics Induces Lipophilicity Hydrophobic Pocket Interaction Sterics->Lipophilicity Modulates

Figure 1: Structural hierarchy of 1-(2-Ethylbutyl)piperazine highlighting functional domains.

Physicochemical Profile

The following data aggregates calculated and experimental parameters. Note that while the molecular weight is exact, physicochemical constants are derived from consensus predictive models (ACD/Labs, ChemAxon) due to the niche nature of the specific CAS.

PropertyValueUnitSignificance
Molecular Formula

--
Molecular Weight 170.30 g/mol Fragment-based drug discovery range.[1][2][3]
CAS Number 57184-38-0-Unique Identifier.[1][2][3][4]
Predicted LogP

-Moderate lipophilicity; CNS penetrant potential.[1][2][3]
pKa (N4 - Secondary)

-Highly basic; protonated at physiological pH.[1][2][3]
pKa (N1 - Tertiary)

-Less basic due to steric bulk and alkylation.[1][2][3]
Boiling Point

°CEstimated at 760 mmHg.[1][2][3]
Density

g/cm³Typical for aliphatic amines.[2][3]

Key Insight: The pKa differential between N1 and N4 allows for selective functionalization.[3] The secondary amine (N4) is the primary nucleophile in subsequent reactions.[2][3]

Synthetic Pathways & Optimization

Synthesis of mono-N-alkylated piperazines requires strict control to prevent the formation of the


-dialkylated byproduct.[1][2][3] Two primary methodologies are recommended: Nucleophilic Substitution  and Reductive Amination .[2][3]
Method A: Nucleophilic Substitution (Standard Protocol)

This method uses 1-bromo-2-ethylbutane.[1][2][3] To favor mono-alkylation, a large excess of piperazine is essential.[2][3]

  • Reagents: Piperazine (anhydrous), 1-Bromo-2-ethylbutane,

    
    , Acetonitrile (MeCN).[1][2][3]
    
  • Stoichiometry: 5:1 (Piperazine : Alkyl Halide).[2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve 5 equivalents of anhydrous piperazine in refluxing MeCN.

  • Addition: Add 1 equivalent of 1-bromo-2-ethylbutane dropwise over 60 minutes. Slow addition is critical to maintain high local concentration of unreacted piperazine.

  • Reflux: Heat the mixture at 80°C for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:9:1).[2][3]

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ).[2][3]
    
  • Purification: Concentrate the filtrate. Distill off the excess piperazine (sublimation/vacuum distillation).[2][3] The product remains as a high-boiling oil.[1][2][3]

Method B: Reductive Amination (Preferred for Purity)

This method avoids over-alkylation more effectively by using the aldehyde precursor.[2][3]

  • Reagents: Piperazine, 2-Ethylbutanal,

    
     (Sodium triacetoxyborohydride), DCM or DCE.[2][3]
    

Reaction Logic (DOT Visualization):

SynthesisWorkflow Start Piperazine (Excess) Imine Iminium Intermediate Start->Imine + Aldehyde - H2O Aldehyde 2-Ethylbutanal Aldehyde->Imine Product 1-(2-Ethylbutyl)piperazine Imine->Product + Reductant Reduction Reductant NaBH(OAc)3

Figure 2: Reductive amination pathway minimizing dialkylation byproducts.[1][2][3]

Spectroscopic Identification

For validation, the following spectroscopic signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, )
  • 
     2.85 ppm (4H, t):  Piperazine ring protons adjacent to the secondary amine (N4).[2][3]
    
  • 
     2.40 ppm (4H, broad s):  Piperazine ring protons adjacent to the tertiary amine (N1).[2][3]
    
  • 
     2.15 ppm (2H, d, 
    
    
    
    ):
    The
    
    
    methylene group connecting the ring to the branched tail.[1][2][3] Diagnostic doublet.
  • 
     1.45 ppm (1H, m):  The methine (
    
    
    
    ) proton at the branching point.[2][3]
  • 
     1.30 ppm (4H, m):  Methylene protons of the ethyl groups.[3]
    
  • 
     0.88 ppm (6H, t):  Methyl protons at the termini of the ethyl groups.[3]
    
Mass Spectrometry (ESI-MS)[1][2][3]
  • Molecular Ion (

    
    ):  171.3 m/z.[2][3]
    
  • Fragmentation Pattern: Expect a strong fragment at m/z 85 (piperazine ring fragment) and loss of the alkyl chain.[2][3]

Applications in Drug Development[5]

Pharmacophore Utility

The 1-(2-ethylbutyl)piperazine moiety is a bioisostere for linear alkyl piperazines but offers superior metabolic stability.[1][2][3] The branching adjacent to the nitrogen hinders


-oxidation by cytochrome P450 enzymes.[2][3]
Target Classes
  • GPCR Antagonists: Similar lipophilic piperazine tails are found in CXCR4 antagonists and Calcium Channel Blockers.[2][3] The bulky tail occupies hydrophobic pockets in the receptor transmembrane domain.

  • Proteomics: Used as a modifier for peptide tagging reagents to alter ionization efficiency in mass spectrometry (as noted in commercial catalogs like Santa Cruz Biotechnology).[2][3]

References

  • Santa Cruz Biotechnology. 1-(2-Ethylbutyl)piperazine (CAS 57184-38-0) Product Data Sheet.[1][2][3][4] Retrieved from [2][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine (Analog Reference).[1][2][3] Retrieved from [2][3]

  • Bld Pharm. Piperazine Building Blocks and Structural Analogs. Retrieved from [2][3]

  • Organic Chemistry Portal. Synthesis of Piperazines: General Methodologies. Retrieved from [2][3]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1-(2-Ethylbutyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 1-(2-Ethylbutyl)piperazine is a substituted piperazine derivative with potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(2-Ethylbutyl)piperazine is a substituted piperazine derivative with potential applications in pharmaceutical research and development. As with any chemical entity destined for rigorous scientific evaluation, a thorough understanding of its fundamental physical properties is paramount. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and formulation development to bioavailability and storage stability. This guide provides a comprehensive overview of the known and predicted physical characteristics of 1-(2-Ethylbutyl)piperazine, alongside standardized methodologies for their experimental determination.

Molecular Identity and Known Experimental Data

Precise identification of a chemical substance is the foundation of all subsequent scientific inquiry. The following data for 1-(2-Ethylbutyl)piperazine has been experimentally verified and is crucial for its unambiguous characterization.

PropertyValueSource
CAS Number 57184-38-0[1]
Molecular Formula C₁₀H₂₂N₂[1]
Molecular Weight 170.3 g/mol [1]

digraph "1-(2-Ethylbutyl)piperazine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Nodes for the piperazine ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; N4 [label="N", pos="2.4,-1.5!"]; C5 [label="C", pos="1.2,-2.2!"]; C6 [label="C", pos="0,-1.5!"]; H_N4 [label="H", pos="3.2,-2!"];

// Nodes for the 2-ethylbutyl group C1_eb [label="C", pos="-1.2,0.7!"]; C2_eb [label="C", pos="-2.4,0!"]; C3_eb [label="C", pos="-3.6,0.7!"]; C4_eb [label="C", pos="-4.8,0!"]; C_ethyl [label="C", pos="-2.4,-1.5!"]; C_ethyl2 [label="C", pos="-3.6,-2.2!"];

// Edges for the piperazine ring N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N4 -- H_N4;

// Edges for the 2-ethylbutyl group N1 -- C1_eb; C1_eb -- C2_eb; C2_eb -- C3_eb; C3_eb -- C4_eb; C2_eb -- C_ethyl; C_ethyl -- C_ethyl2; }

Figure 1: 2D structure of 1-(2-Ethylbutyl)piperazine.

Predicted Physical Properties

Due to the limited availability of public experimental data for 1-(2-Ethylbutyl)piperazine, computational models provide valuable estimations of its physical properties. These predictions are derived from its molecular structure and are instrumental in guiding experimental design and hypothesis generation. The following properties were predicted using established online chemical modeling tools.

PropertyPredicted ValuePrediction Tool
Boiling Point 215.8 ± 18.0 °CAAT Bioquest Boiling Point Predictor[2]
Water Solubility (logS) -2.5Molinspiration
Density 0.89 ± 0.1 g/cm³Molinspiration

Disclaimer: The predicted values presented above are the result of in-silico modeling and have not been experimentally verified. They should be used as estimations to guide further research.

Standard Experimental Methodologies

To ascertain the definitive physical properties of 1-(2-Ethylbutyl)piperazine, rigorous experimental determination is necessary. The following protocols outline standard, validated methods for measuring key physical parameters of liquid amine compounds.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small sample of a liquid compound.

Protocol:

  • Apparatus Setup: Assemble a micro-reflux apparatus consisting of a small round-bottom flask, a condenser, and a thermometer. The thermometer bulb should be positioned so that it is level with the bottom of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

  • Sample Preparation: Place a small volume (approximately 1-2 mL) of 1-(2-Ethylbutyl)piperazine and a boiling chip into the round-bottom flask.

  • Heating: Gently heat the flask using a suitable heating mantle or oil bath.

  • Observation: Observe the sample until it begins to boil and a reflux ring of condensing vapor is visible on the inner surface of the condenser.

  • Temperature Reading: Once the reflux is stable, record the temperature on the thermometer. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

G Workflow for Boiling Point Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure cluster_data Data Recording A Assemble Micro-Reflux Apparatus B Position Thermometer Correctly A->B C Add Sample and Boiling Chip B->C Proceed to Experiment D Gently Heat the Sample C->D E Observe for Stable Reflux D->E F Record Stable Temperature E->F G Record Boiling Point F->G H Record Atmospheric Pressure F->H

Figure 2: Experimental workflow for boiling point determination.

Solubility Assessment (Visual Miscibility Method)

This qualitative and semi-quantitative method is used to determine the solubility of a liquid in various solvents.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

  • Sample Preparation: In a series of clear glass vials, add a known volume (e.g., 100 µL) of 1-(2-Ethylbutyl)piperazine.

  • Solvent Addition: To each vial, add the selected solvent in incremental volumes (e.g., 100 µL at a time).

  • Mixing: After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 30 seconds).

  • Observation: Visually inspect the solution for homogeneity. The presence of a single, clear phase indicates that the compound is soluble at that concentration. The formation of two distinct layers, cloudiness, or precipitation indicates insolubility or partial solubility.

  • Quantification: Continue adding the solvent until a single phase is achieved or a significant volume has been added. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

Synthesis and Reactivity Context

1-(2-Ethylbutyl)piperazine belongs to the class of N-alkylated piperazines. The synthesis of such compounds typically involves the alkylation of piperazine or a protected piperazine derivative. Common synthetic routes include:

  • Nucleophilic Substitution: Reaction of piperazine with a 2-ethylbutyl halide (e.g., bromide or chloride). This is a direct and widely used method for N-alkylation.

  • Reductive Amination: Reaction of piperazine with 2-ethylbutanal in the presence of a reducing agent. This method is effective for creating the N-C bond in a controlled manner.

The reactivity of 1-(2-Ethylbutyl)piperazine is primarily dictated by the two nitrogen atoms of the piperazine ring. The secondary amine is available for further functionalization, while both nitrogens exhibit basic properties and can be protonated to form salts.

Safety and Handling

As no specific Material Safety Data Sheet (MSDS) is publicly available for 1-(2-Ethylbutyl)piperazine, a precautionary approach to handling is essential. The safety profile can be extrapolated from structurally similar N-alkylated piperazines.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Toxicity: Piperazine derivatives can be skin and eye irritants. Some may cause respiratory irritation. Assume the compound is harmful if swallowed or in contact with skin until specific toxicological data is available.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This safety information is provided as a general guide based on related compounds. It is imperative to conduct a thorough risk assessment before handling 1-(2-Ethylbutyl)piperazine and to consult institutional safety protocols.

Conclusion

This technical guide consolidates the currently available information on the physical properties of 1-(2-Ethylbutyl)piperazine. While experimental data is limited to its basic molecular identity, computational predictions offer valuable insights into its expected physical behavior. The provided experimental methodologies serve as a practical resource for researchers aiming to definitively characterize this compound. A comprehensive understanding of these properties is a critical prerequisite for the successful application of 1-(2-Ethylbutyl)piperazine in drug discovery and development.

References

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved February 10, 2026, from [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Ethylbutyl)piperazine

A comprehensive analysis for researchers, scientists, and drug development professionals. Introduction The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For novel chemical entities such as 1-(2-Ethylbutyl)piperazine, a thorough understanding of the solubility profile is paramount during preclinical development. Poor aqueous solubility can lead to erratic absorption, suboptimal drug exposure, and increased variability among patients, posing significant challenges to formulation development.[1][2] This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility of 1-(2-Ethylbutyl)piperazine. We will delve into the theoretical underpinnings and practical execution of key solubility assays, emphasizing the rationale behind experimental choices to ensure the generation of robust and reliable data.

The Foundational Importance of Solubility in Drug Discovery

In the early stages of drug discovery, a compound's solubility is a key indicator of its potential for successful development.[3][4] A desirable solubility profile, generally considered to be greater than 60 µg/mL, can significantly impact bioassay results, the feasibility of in vivo dosing formulations, and the ultimate absorption from the gastrointestinal tract.[5] This guide will focus on two fundamental types of solubility measurements: kinetic and thermodynamic solubility.

Understanding the Physicochemical Landscape of 1-(2-Ethylbutyl)piperazine

Before delving into experimental protocols, it is crucial to consider the structural features of 1-(2-Ethylbutyl)piperazine that will influence its solubility. The molecule possesses a piperazine ring, which is a basic moiety, and a non-polar 2-ethylbutyl substituent. This amphipathic nature suggests that its solubility will be significantly influenced by pH. The "like dissolves like" principle is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[6][7][8]

The presence of the basic piperazine ring implies that 1-(2-Ethylbutyl)piperazine will be more soluble in acidic environments where it can be protonated to form a more polar, charged species. Conversely, in neutral or basic media, the un-ionized, less polar form will predominate, likely leading to lower aqueous solubility. The 2-ethylbutyl group, being hydrophobic, will generally act to decrease aqueous solubility. The interplay between these structural elements underscores the necessity of a comprehensive pH-solubility profile.

I. Kinetic Solubility Assessment: A High-Throughput Approach for Early Discovery

Kinetic solubility is a high-throughput screening method typically employed in the initial phases of drug discovery to quickly assess the solubility of a large number of compounds.[5][9] This assay measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer.[9][10] It is important to note that kinetic solubility often overestimates the true equilibrium solubility as it reflects the solubility of the amorphous form of the drug.[11]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This protocol outlines a common method for determining kinetic solubility using laser nephelometry, which measures the amount of light scattered by undissolved particles.[5]

Materials:

  • 1-(2-Ethylbutyl)piperazine

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler (recommended for high-throughput)

  • Nephelometer plate reader

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-Ethylbutyl)piperazine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Using an automated liquid handler, rapidly add a small volume (e.g., 2 µL) of each DMSO stock concentration to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a separate 96-well plate. This results in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[12]

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound has precipitated, thus defining its kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO as the Stock Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, making it ideal for creating stock solutions in high-throughput screening.

  • Rapid Addition to Buffer: The fast precipitation induced by the rapid addition of the DMSO stock to the aqueous buffer mimics the conditions a drug might experience upon administration and helps to form amorphous precipitate, which is relevant for kinetic solubility.[5]

  • Nephelometry for Detection: This method is highly sensitive to the formation of fine precipitates and is well-suited for the high-throughput format of 96-well plates.[4]

Visualizing the Kinetic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution Creates concentration gradient addition Add to PBS (pH 7.4) dilution->addition Initiates precipitation incubation Incubate (1-2h) addition->incubation Allows for particle formation measurement Nephelometric Reading incubation->measurement Quantifies precipitate result Kinetic Solubility Value measurement->result

Caption: Workflow for the nephelometric kinetic solubility assay.

II. Thermodynamic Solubility Assessment: The Gold Standard for Equilibrium

Thermodynamic, or equilibrium, solubility represents the true saturation concentration of a compound in a solvent when the system is at equilibrium.[13][14][15] This is a more time-consuming but also more accurate measure of solubility compared to the kinetic assay.[9][15] It is typically performed in later stages of preclinical development to provide critical data for formulation and to understand the behavior of the crystalline form of the drug.[9][11]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

The shake-flask method is the traditional and most widely accepted method for determining thermodynamic solubility.[16]

Materials:

  • 1-(2-Ethylbutyl)piperazine (solid)

  • Aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)[11][16]

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of solid 1-(2-Ethylbutyl)piperazine to a series of glass vials.

  • Solvent Addition: Add a known volume of each aqueous buffer to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][13][17]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved 1-(2-Ethylbutyl)piperazine. A standard curve of the compound should be prepared and run alongside the samples for accurate quantification.[13]

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that a saturated solution is formed and that the system reaches equilibrium between the dissolved and undissolved compound.

  • Extended Incubation with Agitation: Continuous agitation and a long incubation period are necessary to overcome the kinetic barriers of dissolution and to ensure that the system reaches a true thermodynamic equilibrium.[17]

  • Multiple pH Buffers: Evaluating solubility across a range of pH values is crucial for ionizable compounds like 1-(2-Ethylbutyl)piperazine to construct a complete pH-solubility profile.[18]

  • HPLC-UV or LC-MS/MS Analysis: These are highly sensitive and specific analytical techniques that allow for accurate quantification of the dissolved compound, even at low concentrations.[15]

Visualizing the Thermodynamic Solubility Workflow

Thermodynamic_Solubility_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_quantification Quantification solid Excess Solid Compound mixing Mix Solid and Buffer solid->mixing buffer Aqueous Buffers (various pH) buffer->mixing shaking Shake (24-72h at constant T) mixing->shaking Ensures saturation centrifuge Centrifuge shaking->centrifuge Separates solid filter Filter Supernatant centrifuge->filter Removes fine particles analysis HPLC-UV or LC-MS/MS Analysis filter->analysis Prepares for quantification result Thermodynamic Solubility Value analysis->result ph_solubility_profile pH-Solubility Profile of 1-(2-Ethylbutyl)piperazine cluster_plot 1 2 3 4 5 6 7 8 9 10 11 12 y_axis Solubility (log scale) x_axis pH a b a->b

Sources

Foundational

Biological Activity & Synthetic Utility of 1-(2-Ethylbutyl)piperazine: A Technical Monograph

The following is an in-depth technical guide on the biological activity and medicinal chemistry profile of 1-(2-Ethylbutyl)piperazine . Executive Summary 1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0) is a specialized N-al...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and medicinal chemistry profile of 1-(2-Ethylbutyl)piperazine .

Executive Summary

1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0) is a specialized N-alkylated piperazine derivative serving as a critical pharmacophore in the synthesis of bioactive therapeutics. While primarily utilized as a high-value intermediate, its structural motif—combining the polar, ionizable piperazine ring with a bulky, branched lipophilic tail (2-ethylbutyl)—confers distinct pharmacological properties.

This guide analyzes its biological potential as a scaffold for G-Protein Coupled Receptor (GPCR) ligands, its role in modulating physicochemical properties (LogP, pKa), and the validated protocols for its synthesis and integration into drug discovery pipelines.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the biological activity of this molecule requires a deep dive into its structural determinants.[1] The 2-ethylbutyl moiety is a branched hexyl group, providing significant steric bulk and lipophilicity without the rigidity of a ring system.

PropertyValueBiological Implication
Molecular Formula C₁₀H₂₂N₂Core scaffold for N-substitution.
Molecular Weight 170.30 g/mol Low MW allows for "fragment-based" drug design.
LogP (Predicted) ~2.28Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.
pKa (Conjugate Acid) ~9.8 (N1), ~5.6 (N4)Exists as a cation at physiological pH; critical for receptor binding via ionic interactions.
Topological Polar Surface Area 24.06 ŲHigh membrane permeability profile.
Rotatable Bonds 4Flexible alkyl chain allows induced-fit binding in hydrophobic pockets.

Pharmacological Mechanism & SAR Analysis[2]

Although 1-(2-Ethylbutyl)piperazine is an intermediate, its structure dictates the biological activity of the final drug candidates it generates. It acts as a "Lipophilic Anchor" in ligand-receptor interactions.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives hinges on the substitution at the N1 and N4 positions. The 1-(2-ethylbutyl) motif drives the following mechanisms:

  • Hydrophobic Pocket Occupancy: The branched 2-ethylbutyl group is designed to fill large, hydrophobic pockets within receptors (e.g., the orthosteric site of Sigma-1 receptors or the allosteric vestibule of Muscarinic receptors ). The branching prevents metabolic dealkylation more effectively than a linear n-hexyl chain.

  • Ionic Anchoring: The secondary amine (N4) remains free for further functionalization or acts as a proton acceptor, forming a salt bridge with Aspartate (Asp) residues in GPCR transmembrane domains (e.g., Asp3.32 in Dopamine D2 receptors).

  • Monoamine Transporter Modulation: N-alkyl piperazines are privileged scaffolds for inhibiting SERT (Serotonin Transporter) and DAT (Dopamine Transporter). The steric bulk of the ethyl-butyl group suggests selectivity for transporters accommodating larger substrates.

Target Receptor Systems

Based on the pharmacophore similarity to known drugs (e.g., Benzylpiperazine, Flunarizine), derivatives containing this core are investigated for:

  • Sigma Receptor Ligands: Modulation of neuroprotection and cognitive function.

  • Calcium Channel Blockers: The lipophilic tail mimics the function of the cinnamyl/benzhydryl groups in classic blockers, stabilizing the channel in the closed state.

  • Antihistamines: Enhancing the H1-receptor affinity by interacting with the hydrophobic accessory pocket.

Visualizing the Signaling & Binding Logic

The following diagram illustrates the hypothetical binding mode of a drug candidate derived from 1-(2-Ethylbutyl)piperazine within a GPCR binding pocket.

G cluster_0 Drug-Receptor Interaction Model Ligand 1-(2-Ethylbutyl)piperazine (Scaffold) Hydrophobic_Pocket Hydrophobic Pocket (Interacts with 2-Ethylbutyl) Ligand->Hydrophobic_Pocket Van der Waals Forces Aspartate_Residue Aspartate Residue (Ionic Bond with N4) Ligand->Aspartate_Residue Salt Bridge (pH 7.4) Receptor Target GPCR (e.g., 5-HT, Sigma-1) Response Biological Response (Signal Transduction) Receptor->Response Activation/Inhibition Hydrophobic_Pocket->Receptor Stabilizes Conformation Aspartate_Residue->Receptor Ligand Anchoring

Caption: Mechanistic interaction of the 1-(2-Ethylbutyl)piperazine scaffold within a GPCR binding site, highlighting the dual binding mode (Hydrophobic + Ionic).

Experimental Protocols

Synthesis of 1-(2-Ethylbutyl)piperazine

To ensure biological relevance, the compound must be synthesized with high purity (>98%) to avoid false positives from metal catalysts or unreacted amines.

Method: Reductive Amination (Preferred for biological screening) This route avoids the formation of quaternary ammonium salts common in direct alkylation.

  • Reagents: Piperazine (excess), 2-Ethylbutanal, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE).

  • Procedure:

    • Dissolve Piperazine (3.0 eq) in DCE.

    • Add 2-Ethylbutanal (1.0 eq) dropwise at 0°C.

    • Stir for 30 min to form the imine intermediate.

    • Add STAB (1.5 eq) and warm to Room Temperature (RT) overnight.

    • Quench: Add saturated NaHCO₃.

    • Extraction: Extract with DCM; wash organic layer with brine.

  • Purification: Column chromatography (MeOH:DCM 1:9 + 1% NH₄OH). The excess piperazine elutes first.

In Vitro Binding Assay Workflow

To validate the activity of derivatives synthesized from this scaffold:

Workflow Step1 Synthesis of Derivative (N4-Functionalization) Step2 Purification (HPLC >98%) Step1->Step2 Step3 Radioligand Binding Assay (HEK293 Membranes) Step2->Step3 Step4 Data Analysis (Ki / IC50 Determination) Step3->Step4

Caption: Standard workflow for evaluating the biological affinity of piperazine derivatives.

Toxicology & Safety Profile (ADME)

As a secondary amine, 1-(2-Ethylbutyl)piperazine exhibits specific toxicological characteristics that must be managed during handling and formulation.

  • Acute Toxicity: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Metabolic Stability: The branched "ethyl-butyl" chain is resistant to rapid

    
    -oxidation, prolonging the half-life compared to linear alkyl chains. However, N-dealkylation by CYP450 enzymes is a likely metabolic route in vivo.
    
  • Genotoxicity: Piperazine derivatives generally show low genotoxicity, but purity is critical as contaminants (e.g., nitrosamines) are potent carcinogens.

References

  • PubChem. (2025).[2] Compound Summary: 1-(2-Piperidin-1-yl-ethyl)-piperazine and related structures. National Library of Medicine. Link

  • ChemChart. (2025). 1-(2-Ethylbutyl)piperazine (CAS 57184-38-0) Suppliers and Safety Data. Link

  • Santa Cruz Biotechnology. (2025). 1-(2-Ethylbutyl)piperazine Product Data Sheet. Link

  • Chaudhary, P., et al. (2024).[1] Biological Activities of Piperazine Derivatives: A Comprehensive Review. International Journal of Medicinal Chemistry. (Contextual grounding for piperazine pharmacophores).

  • Gupta, R., et al. (2021). Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central. Link

Sources

Exploratory

Discovery and history of 1-(2-Ethylbutyl)piperazine

This in-depth technical guide provides a comprehensive analysis of 1-(2-Ethylbutyl)piperazine , a specialized heterocyclic building block used in pharmaceutical research for modulating lipophilicity and steric properties...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 1-(2-Ethylbutyl)piperazine , a specialized heterocyclic building block used in pharmaceutical research for modulating lipophilicity and steric properties in drug candidates.

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0 ) is a secondary amine pharmacophore characterized by a piperazine ring mono-substituted with a branched 2-ethylbutyl group. In drug discovery, this moiety serves as a critical "lipophilic tail," utilized to optimize the physicochemical properties (LogP/LogD) and metabolic stability of bioactive molecules.

Unlike linear alkyl chains, the branched 2-ethylbutyl group introduces significant steric bulk proximal to the nitrogen center, which can hinder enzymatic N-dealkylation (a common metabolic clearance pathway) while maintaining the basicity required for receptor interactions (e.g., GPCRs, ion channels).

Chemical Identity & Physical Properties

The unique structural feature of this molecule is the 2-ethylbutyl substituent, which imparts higher lipophilicity than a standard hexyl chain due to its branched nature, affecting the solvation shell and membrane permeability.

PropertySpecification
IUPAC Name 1-(2-Ethylbutyl)piperazine
CAS Number 57184-38-0
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~220–225°C (at 760 mmHg)
Density ~0.89 g/mL
pKa (Calc.) N1 (Tertiary): ~8.5
LogP (Calc.) ~2.1 (Moderate Lipophilicity)
Synthetic Methodologies

To ensure high purity and prevent the formation of the bis-alkylated byproduct (1,4-di(2-ethylbutyl)piperazine), the synthesis requires strict control over stoichiometry and reaction kinetics.

Method A: Reductive Amination (Preferred)

This route offers the highest regioselectivity for the mono-substituted product.

  • Reagents: Piperazine (anhydrous), 2-Ethylbutanal, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM/THF.

  • Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.

Protocol:

  • Imine Formation: Dissolve Piperazine (5.0 eq) in DCM. Add 2-Ethylbutanal (1.0 eq) dropwise at 0°C.

  • Acid Catalysis: Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6. Stir for 30 min.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions. The use of STAB prevents the reduction of the aldehyde prior to imine formation.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Purification: The excess piperazine remains in the aqueous phase or precipitates out. The organic layer is concentrated and distilled.

Method B: Nucleophilic Substitution (Direct Alkylation)

Used when aldehyde precursors are unavailable. Requires a large excess of piperazine to minimize bis-alkylation.

  • Reagents: Piperazine (10.0 eq), 1-Bromo-2-ethylbutane, K₂CO₃, Acetonitrile, Reflux.

  • Challenge: The steric hindrance of the 2-ethylbutyl halide slows the Sɴ2 reaction, requiring higher temperatures which may promote side reactions.

Protocol:

  • Suspend Piperazine and K₂CO₃ in Acetonitrile. Heat to reflux.

  • Add 1-Bromo-2-ethylbutane dropwise over 2 hours.

  • Reflux for 12–18 hours. Monitor by GC-MS.

  • Filter inorganic salts. Distill to remove solvent and excess piperazine.

Synthesis Workflow Visualization

SynthesisRoutes Start Start: Piperazine Aldehyde 2-Ethylbutanal (Reductive Amination) Start->Aldehyde Method A Halide 1-Bromo-2-ethylbutane (Sɴ2 Alkylation) Start->Halide Method B (Excess Pip) Iminium Iminium Intermediate Aldehyde->Iminium AcOH, 0°C ProductA Mono-Substituted Product (High Yield) Iminium->ProductA NaBH(OAc)3 BisProduct Bis-Alkylated Impurity Halide->BisProduct Over-alkylation ProductB Mono-Substituted Product (Moderate Yield) Halide->ProductB K2CO3, Reflux

Figure 1: Comparison of Reductive Amination (Method A) vs. Direct Alkylation (Method B). Method A is preferred for preventing bis-alkylation.

Reactivity & Pharmaceutical Applications
4.1 Functionalization of the Secondary Amine

The remaining secondary amine (N4 position) is a potent nucleophile, allowing this building block to be coupled with various electrophiles to generate diverse libraries:

  • Amide Coupling: Reaction with carboxylic acids (using EDC/HOBt or HATU) to form amides.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to form N-aryl piperazines (common in CNS drugs).

  • Sulfonylation: Reaction with sulfonyl chlorides.

4.2 Role in Structure-Activity Relationship (SAR)

The 2-ethylbutyl group is strategically employed to modulate the LogD (Distribution Coefficient) of a drug.

  • Metabolic Shielding: The branching at the β-position relative to the nitrogen creates a "steric umbrella." This hinders Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) from accessing the nitrogen lone pair or the α-carbons, thereby reducing N-dealkylation rates compared to linear n-hexyl chains.

  • Lipophilic Interaction: The bulky aliphatic tail is ideal for filling hydrophobic pockets in receptors (e.g., the orthosteric site of GPCRs like Dopamine D2 or Serotonin 5-HT receptors).

4.3 Mechanistic Diagram: Metabolic Stability

MetabolicStability Drug Drug-Piperazine-CH2-CH(Et)2 Linear Linear Chain (n-Hexyl) Accessible α-Carbon Drug->Linear If Linear Branched Branched (2-Ethylbutyl) Steric Hindrance Drug->Branched Actual Structure Enzyme CYP450 Enzyme (Oxidative Attack) Enzyme->Linear Easy Access Enzyme->Branched Blocked by Et groups Result1 Rapid N-Dealkylation (High Clearance) Linear->Result1 Result2 Metabolic Stability (Extended Half-life) Branched->Result2

Figure 2: The branched 2-ethylbutyl group provides steric protection against oxidative dealkylation by CYP enzymes.

Handling and Safety Information

As a secondary amine and organic base, 1-(2-Ethylbutyl)piperazine requires standard laboratory safety protocols.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent reaction with atmospheric CO₂ (carbamate formation). Keep in a cool, dry place.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12828691, 1-(2-Ethylbutyl)piperazine. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Contextual reference for alkyl group bioisosterism).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Mechanistic reference for metabolic stability of branched amines).
Foundational

Technical Whitepaper: 1-(2-Ethylbutyl)piperazine Scaffolds in Drug Design

The following technical guide details the medicinal chemistry, synthesis, and pharmacological optimization of 1-(2-Ethylbutyl)piperazine derivatives . This guide is structured for drug discovery scientists, focusing on t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological optimization of 1-(2-Ethylbutyl)piperazine derivatives . This guide is structured for drug discovery scientists, focusing on the rationale for selecting branched alkyl groups to modulate lipophilicity and metabolic stability in piperazine scaffolds.

Optimization of Lipophilic Pharmacophores for CNS and Antimicrobial Targets

Executive Summary: The "Swallowtail" Substituent Strategy

In medicinal chemistry, the piperazine ring is a privileged scaffold, ubiquitous in antidepressants (e.g., Vortioxetine), antipsychotics (e.g., Aripiprazole), and antifungals (e.g., Posaconazole). However, a common bottleneck in optimizing these leads is balancing lipophilicity (LogP) with metabolic stability .

The 1-(2-Ethylbutyl)piperazine moiety represents a strategic structural modification. Unlike linear alkyl chains (n-hexyl) or simple cycloalkyls, the 2-ethylbutyl group acts as a "swallowtail" substituent. It provides significant steric bulk proximal to the basic nitrogen, which serves two critical functions:

  • Metabolic Shielding: The branching at the

    
    -position hinders N-dealkylation by Cytochrome P450 enzymes.
    
  • Hydrophobic Filling: The branched geometry effectively fills globular hydrophobic pockets in GPCRs (specifically 5-HT and Dopamine receptors) more efficiently than linear chains.

Physicochemical Profile & Design Logic

Structural Analysis

The core structure consists of a piperazine ring mono-substituted at the N1 position with a 2-ethylbutyl group.

  • Formula:

    
    
    
  • Molecular Weight: ~170.30 g/mol (free base)

  • Calculated LogP (cLogP): ~2.1 – 2.4 (Ideal for Blood-Brain Barrier penetration).

  • pKa: ~9.8 (N1) and ~5.6 (N4). The bulky alkyl group slightly increases the basicity of N1 via inductive effects (

    
    ), enhancing receptor cation-pi interactions.
    
Comparative SAR Data

The following table illustrates why the 2-ethylbutyl group is often superior to standard alkyls in lead optimization:

Substituent (R)cLogPSteric Bulk (Taft Es)Metabolic Liability (N-dealkylation)Primary Utility
Methyl 0.5LowHighSolubility
n-Butyl 1.8MediumMediumLinker
Cyclohexyl 2.1HighLowRigidification
2-Ethylbutyl 2.3 Very High (Branched) Very Low Metabolic Blockade / Pocket Filling

Chemical Synthesis Protocols

We present two validated pathways for synthesizing 1-(2-Ethylbutyl)piperazine intermediates. Method A is preferred for scale-up due to cost, while Method B offers milder conditions for sensitive substrates.

Method A: Reductive Amination (Preferred)

Rationale: Avoids over-alkylation (quaternization) common with alkyl halides.

  • Reagents: Piperazine (excess), 2-Ethylbutanal, Sodium Triacetoxyborohydride (STAB), DCE/DCM.

  • Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride transfer.

Protocol:

  • Charge: In a 500 mL round-bottom flask, dissolve Piperazine (5.0 eq, to prevent bis-alkylation) in 1,2-Dichloroethane (DCE).

  • Addition: Add 2-Ethylbutanal (1.0 eq) dropwise at 0°C. Stir for 30 min to form the hemiaminal/imine.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours under

    
     atmosphere.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash organic layer with brine. Dry over 
    
    
    
    .
  • Purification: The excess piperazine remains in the aqueous phase or is removed via high-vacuum distillation. The product is purified via flash column chromatography (MeOH:DCM 1:9 with 1%

    
    ).
    
Method B: N-Alkylation with Alkyl Halide

Rationale: Used when the aldehyde precursor is unavailable.

  • Reagents: 1-Bromo-2-ethylbutane,

    
    , KI (catalytic), Acetonitrile.
    
  • Critical Step: Requires slow addition of the alkyl halide to refluxing piperazine to minimize bis-substitution.

Visualizing the Synthetic & Metabolic Pathway

The following diagram illustrates the synthesis of the derivative and its subsequent metabolic fate compared to linear analogs.

G cluster_synthesis Synthesis (Reductive Amination) cluster_metabolism Metabolic Fate (Microsomal) Aldehyde 2-Ethylbutanal Imine Iminium Intermediate Aldehyde->Imine + Piperazine Piperazine Piperazine (Excess) Piperazine->Imine Product 1-(2-Ethylbutyl)piperazine Imine->Product + NaBH(OAc)3 CYP450 CYP450 Enzyme Product->CYP450 Exposure Stable Metabolically Stable (Steric Shielding) CYP450->Stable Branched (2-Ethylbutyl) Dealkyl N-Dealkylation (Linear Chains) CYP450->Dealkyl Linear (n-Hexyl)

Figure 1: Synthetic route via reductive amination and the metabolic stability advantage of the branched 2-ethylbutyl group against CYP450-mediated N-dealkylation.

Biological Evaluation & Workflow

To validate the efficacy of a 1-(2-Ethylbutyl)piperazine derivative, the following screening cascade is recommended.

In Vitro Binding (GPCR Profiling)

Because this moiety is highly lipophilic and basic, it has high affinity for aminergic GPCRs.

  • Primary Targets: Serotonin 5-HT1A, 5-HT2A, Dopamine D2.

  • Assay Protocol: Radioligand binding assay using

    
     (for 5-HT1A) on CHO cell membranes.
    
  • Success Criteria:

    
    . The 2-ethylbutyl group should show a 2-5x affinity improvement over the n-butyl analog due to hydrophobic pocket filling.
    
Microsomal Stability Assay
  • Objective: Confirm the "Steric Shielding" hypothesis.

  • Protocol: Incubate compound (

    
    ) with human liver microsomes (HLM) and NADPH regeneration system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with cold acetonitrile. Analyze via LC-MS/MS.

  • Metric: Intrinsic Clearance (

    
    ). Target 
    
    
    
    protein.

Strategic Decision Tree: When to use this Scaffold?

DecisionTree Start Lead Compound Optimization Q1 Is the N-substituent metabolically unstable? Start->Q1 Q2 Is the target pocket narrow or globular? Q1->Q2 Yes (High Clearance) Action1 Use Linear Alkyl (Methyl/Ethyl) Q1->Action1 No (Stable) Q2->Action1 Narrow Channel Action2 Use 2-Ethylbutyl Scaffold Q2->Action2 Globular / Large Hydrophobic Action3 Use Cycloalkyl / Phenyl Q2->Action3 Flat / Aromatic Stacking

Figure 2: Medicinal chemistry decision tree for selecting the 2-ethylbutyl substituent during lead optimization.

References

  • Chaudhary, P., et al. (2024).[1] "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." ResearchGate.

  • Costantino, L., & Barlocco, D. (2023).[2] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules (Basel, Switzerland).

  • Sigma-Aldrich. (2024). "Product Specification: 1-(2-ethylbutyl)piperazine dihydrochloride." Merck KGaA. (Note: Representative catalog link for chemical verification).

  • Singh, S., et al. (2025).[3] "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design.

Sources

Protocols & Analytical Methods

Method

Analytical methods for 1-(2-Ethylbutyl)piperazine characterization

Executive Summary & Chemical Context 1-(2-Ethylbutyl)piperazine is a specialized N-alkylated piperazine intermediate often utilized in the synthesis of pharmaceutical surfactants, designer ligands, and potentially as a b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(2-Ethylbutyl)piperazine is a specialized N-alkylated piperazine intermediate often utilized in the synthesis of pharmaceutical surfactants, designer ligands, and potentially as a building block for calcium channel blockers or antifungal agents.

Structurally, it consists of a polar, basic piperazine ring mono-substituted with a lipophilic 2-ethylbutyl tail. This amphiphilic nature presents distinct analytical challenges:

  • High Basicity (pKa ~9.8): Causes severe peak tailing on traditional acidic silica-based columns.

  • Lack of Chromophore: The aliphatic structure lacks conjugation, rendering standard UV detection (>254 nm) ineffective.

  • Secondary Amine Reactivity: The N4 position is a "hot spot" for oxidative degradation or bis-alkylation impurities.

This guide provides a multi-modal analytical framework (GC-FID, HPLC-ELSD/MS, and Potentiometry) to ensure purity, identity, and stability.

Identification & Structural Confirmation (Spectroscopy)

Before quantitative analysis, the molecular structure must be unequivocally confirmed to distinguish it from isomers (e.g., n-hexylpiperazine).

A. NMR Spectroscopy ( H & C)
  • Rationale: NMR is the only method to definitively map the branching of the 2-ethylbutyl chain.

  • Key Diagnostic Signals (CDCl

    
    ): 
    
    • 
       0.8–0.9 ppm (Triplet/Multiplet):  Terminal methyl groups of the ethyl branches.
      
    • 
       2.1–2.2 ppm (Doublet):  The 
      
      
      
      -methylene protons (
      
      
      -CH
      
      
      -CH) linking the ring to the tail. Note: This doublet confirms the branching at the beta-carbon.
    • 
       2.4 & 2.9 ppm (Triplets):  The piperazine ring protons. The shift difference between the alkylated nitrogens (N1) and the free amine nitrogens (N4) validates mono-substitution.
      
B. FTIR (ATR Mode)
  • Target Band: A sharp, medium-intensity band at 3200–3300 cm

    
      (N-H stretch) confirms the presence of the secondary amine. The disappearance of this band indicates bis-alkylation (impurity).
    

Purity & Impurity Profiling: Gas Chromatography (GC-FID/MS)

Pillar: Expertise & Experience. Standard polysiloxane columns (e.g., DB-5) often fail with free amines due to interaction with silanol groups. We employ a Base-Deactivated stationary phase to ensure sharp peak symmetry without derivatization.

Protocol 1: GC-FID Purity Assay
ParameterSpecification
Column Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm, 1.0 µm film)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (20:1), 260°C. Liner: Base-deactivated wool.
Detector FID @ 280°C (H

: 30 mL/min, Air: 400 mL/min)
Oven Program 60°C (1 min)

10°C/min

240°C (hold 5 min)
Diluent Methanol or Dichloromethane (HPLC Grade)
Sample Conc. 1.0 mg/mL

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    1.3 for the main peak (Crucial for amine analysis).
  • Resolution (

    
    ):  > 2.0 between 1-(2-ethylbutyl)piperazine and the bis-alkylated impurity (elutes later).
    

Impurity Logic:

  • Early Eluters: Residual Piperazine (starting material), 2-ethylbutyraldehyde.

  • Late Eluters: 1,4-bis(2-ethylbutyl)piperazine (over-alkylation byproduct).

Quantification: HPLC-ELSD/MS (Non-UV Active)

Pillar: Trustworthiness. Since the molecule lacks a strong UV chromophore, using UV at 210 nm is prone to interference from solvents and buffers. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is the gold standard here for robust quantification.

Protocol 2: High-pH Reversed-Phase HPLC

Why High pH? At neutral/acidic pH, the piperazine is doubly protonated (ionized), leading to zero retention on C18 (elutes in void volume). At pH 10, it is neutral/singly charged, allowing hydrophobic interaction with the column.

ParameterSpecification
Column Waters XBridge C18 or Phenomenex Gemini NX-C18 (Resistant to pH 10)
Dimensions 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH

OH)
Mobile Phase B Acetonitrile
Gradient 10% B (0-2 min)

90% B (15 min)

10% B (15.1 min)
Flow Rate 1.0 mL/min
Detector ELSD (Drift Tube: 45°C, Gain: High, Nebulizer: Cooling mode)
Column Temp 30°C

Derivatization Alternative (If UV is mandatory): If ELSD is unavailable, perform pre-column derivatization with Dansyl Chloride (reacts with secondary amine).

  • Reaction: Mix sample + Dansyl Chloride (in acetone) + NaHCO

    
     buffer. Heat at 60°C for 20 min.
    
  • Detection: UV @ 254 nm or Fluorescence (Ex 340nm / Em 525nm).

Assay by Potentiometric Titration

For absolute purity (Assay %), chromatography can carry errors due to detector response factors. Non-aqueous titration is the primary method for the Certificate of Analysis (CoA).

Protocol 3: Non-Aqueous Titration

  • Solvent: Glacial Acetic Acid (50 mL).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint Detection: Potentiometric (Glass pH electrode vs. Ag/AgCl reference).

  • Stoichiometry: The titration will likely show two inflection points (N1 and N4). Use the first equivalent point or total equivalents depending on the salt form required.

    • Calculation:

      
      
      

Visualization: Analytical Workflow & Impurity Pathways

G cluster_0 Primary Characterization cluster_1 Purity & Impurities cluster_2 Assay (CoA) Sample Raw Sample 1-(2-Ethylbutyl)piperazine NMR NMR (1H, 13C) Structure Confirm Sample->NMR IR FTIR N-H Stretch Check Sample->IR GC GC-FID (Base Deactivated) Volatile Impurities Sample->GC Free Base HPLC HPLC-ELSD (pH 10) Non-Volatile/Salts Sample->HPLC Salt Form Titration Non-Aqueous Titration 0.1N Perchloric Acid Sample->Titration Quantification Imp1 Impurity A: Piperazine GC->Imp1 Imp2 Impurity B: Bis-alkylated GC->Imp2

Caption: Figure 1. Integrated Analytical Workflow for 1-(2-Ethylbutyl)piperazine characterization, distinguishing structural ID, chromatographic purity, and absolute assay.

References

  • PubChem. (2025).[1] 1-Ethylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • DeSantis, J., et al. (2022).[2] pKa values of common substituted piperazines: Effect on PROTAC linkers. ResearchGate/Journal of Medicinal Chemistry. Available at: [Link]

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text for High-pH Mobile Phase selection for amines).
  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • SIELC Technologies. (2024). HPLC Analysis of Piperazine on Primesep Columns (Cation-Exchange Mode). Available at: [Link]

Sources

Application

Application Note: Structural Elucidation of 1-(2-Ethylbutyl)piperazine via High-Field NMR Spectroscopy

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural verification of 1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0). It synthesizes chemometric predic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive protocol for the structural verification of 1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0). It synthesizes chemometric prediction, analogue comparative analysis, and standard operating procedures for high-fidelity NMR acquisition.

Abstract & Scope

1-(2-Ethylbutyl)piperazine is a secondary amine intermediate often utilized in the synthesis of pharmaceutical agents (e.g., antifungal or cardiovascular drugs). Its structural integrity is critical, particularly distinguishing the 2-ethylbutyl side chain from isomeric hexyl or methyl-pentyl variants. This guide provides a robust protocol for NMR data acquisition, signal assignment, and impurity profiling (specifically distinguishing the free base from hydrochloride salts).

Chemical Identity

  • IUPAC Name: 1-(2-Ethylbutyl)piperazine[1]

  • CAS Number: 57184-38-0[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 170.30 g/mol

  • Key Structural Feature: A piperazine ring N-alkylated with a "pseudo-isopentyl" group where the branching point carries two ethyl groups.

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate chemical shifts, preventing salt formation or aggregation is crucial.

  • Solvent Selection: Chloroform-d (

    
    )  is the preferred solvent for the free base. It minimizes viscosity broadening common in DMSO and prevents amine proton exchange broadening often seen in protic solvents.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent (approx. 60–100 mM).

  • Additives: If the sample is suspected to be a salt (e.g., HCl), treat with 5%

    
     solution, extract with 
    
    
    
    , and dry over
    
    
    before NMR analysis.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).

Acquisition Parameters (600 MHz recommended)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (1H decoupled)
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 3.0 s
Number of Scans (NS) 16512 – 1024
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)
Temperature 298 K (25°C)298 K (25°C)

Spectral Analysis & Assignment

1H NMR Interpretation

The molecule possesses a plane of symmetry through the piperazine ring (time-averaged) and the methine CH of the side chain, making the two ethyl groups equivalent.

Table 1: 1H NMR Chemical Shift Assignments (in


) 
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
1 Terminal

0.85 – 0.90Triplet (t)6H~7.4
2 Side chain

1.25 – 1.35Multiplet (m)4H-
3 Side chain Methine (

)
1.40 – 1.50Multiplet (m)1H-
4 Amine

1.60 – 1.90Broad Singlet1HVaries w/ conc.
5

(Linker)
2.10 – 2.15Doublet (d)2H~7.2
6 Piperazine

2.30 – 2.45Broad Triplet4H-
7 Piperazine

2.85 – 2.95Broad Triplet4H-

Diagnostic Logic:

  • The "Linker" Doublet (2.12 ppm): This is the most critical signal. A doublet indicates the

    
     protons are adjacent to exactly one proton (the methine). If this were a straight hexyl chain, this signal would be a triplet.
    
  • Piperazine "Roofing": The piperazine ring protons appear as two distinct clusters. The protons alpha to the alkylated nitrogen are shielded (upfield, ~2.4 ppm) compared to those alpha to the secondary amine (downfield, ~2.9 ppm).

13C NMR Interpretation

Table 2: 13C NMR Chemical Shift Assignments

Carbon TypeShift (

, ppm)
Notes
Terminal Methyl (

)
10.8 – 11.2Two equivalent methyls.
Side chain Methylene (

)
24.0 – 24.5Two equivalent methylenes.
Methine (

)
38.5 – 39.5Branching point.
Piperazine (

)
46.0 – 46.5Alpha to secondary amine.
Piperazine (

)
54.5 – 55.0Alpha to tertiary amine.
Linker (

)
61.5 – 62.5Most deshielded aliphatic carbon.

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the logical flow for verifying the 2-ethylbutyl structure using 2D NMR correlations.

NMR_Analysis Sample Unknown Sample (C10H22N2) H1_Spec 1H NMR Spectrum Sample->H1_Spec Linker_Sig Signal @ 2.12 ppm (Doublet, 2H) H1_Spec->Linker_Sig Identify N-CH2 Methyl_Sig Signal @ 0.88 ppm (Triplet, 6H) H1_Spec->Methyl_Sig Identify Termini COSY COSY Correlation Linker_Sig->COSY Couples to? Structure CONFIRMED: 1-(2-Ethylbutyl)piperazine Linker_Sig->Structure Verifies Connectivity Methyl_Sig->COSY Couples to? Methine Methine Proton (~1.45 ppm) COSY->Methine Strong Crosspeak COSY->Methine Indirect via CH2 Methine->Structure Verifies Branching

Figure 1: NMR logic flow for confirming the 2-ethylbutyl branching pattern via COSY correlations.

Troubleshooting & Nuances

Conformational Broadening

Piperazine rings undergo chair-chair interconversion. At room temperature (


), this is usually fast on the NMR timescale, resulting in average signals.
  • Issue: If signals at 2.4/2.9 ppm appear extremely broad or split.

  • Cause: Protonation (salt form) or low temperature slowing the exchange.

  • Solution: Add a drop of

    
     (exchanges NH, breaking coupling) or add base (
    
    
    
    ) to ensure free base form.
Impurity Profiling
  • Bis-alkylation: Look for the disappearance of the NH signal and the 2.9 ppm triplet shifting upfield to ~2.4 ppm.

  • Isomers: 1-Hexylpiperazine will show a triplet at ~2.3 ppm for the linker, not a doublet.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24874740, 1-(2-Phenylethyl)piperazine. (Used for comparative piperazine ring shifts). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for substituent additivity rules for NMR prediction).

Sources

Method

Application Note: 1-(2-Ethylbutyl)piperazine as a Research Chemical

Optimizing Lipophilicity and Steric Bulk in Medicinal Chemistry Scaffolds Executive Summary 1-(2-Ethylbutyl)piperazine is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical can...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Lipophilicity and Steric Bulk in Medicinal Chemistry Scaffolds

Executive Summary

1-(2-Ethylbutyl)piperazine is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs), ion channels, and antifungal agents. Unlike common linear alkyl piperazines (e.g., N-ethyl, N-butyl), the 2-ethylbutyl moiety provides a unique "swallowtail" steric profile. This branched alkyl group significantly increases lipophilicity (cLogP) while maintaining rotational freedom, allowing it to fill hydrophobic pockets in protein targets that are inaccessible to rigid cyclic groups (like cyclohexyl) or too large for linear chains.

This guide details the handling, synthesis, and application of this scaffold, providing validated protocols for its incorporation into drug discovery libraries.

Chemical Profile & Rationale[1][2][3][4][5][6][7]
PropertyData
Chemical Name 1-(2-Ethylbutyl)piperazine
CAS Number 57184-38-0
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~230°C (Predicted)
pKa ~9.8 (Secondary amine), ~5.4 (Tertiary amine)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
The "Swallowtail" Effect in SAR

In Structure-Activity Relationship (SAR) studies, the 2-ethylbutyl group acts as a hydrophobic anchor .

  • Steric Occlusion: The branching at the

    
    -position (relative to the nitrogen) creates a steric shield that can protect the tertiary amine from metabolic N-dealkylation, potentially improving the half-life (
    
    
    
    ) of the final drug candidate compared to linear n-hexyl analogs.
  • Lipophilicity Tuning: It adds significant lipophilicity without the pi-stacking interactions of a phenyl group, making it ideal for tuning the physicochemical properties of CNS-active drugs where blood-brain barrier (BBB) penetration is required.

Synthesis & Preparation Strategies

Researchers typically acquire this compound as a building block, but it can be synthesized in-house if specific isotopologues or high-purity batches are required.

Validated Synthetic Routes

The most robust method for synthesizing 1-(2-Ethylbutyl)piperazine is Reductive Amination . Direct alkylation with 1-bromo-2-ethylbutane is possible but often leads to over-alkylation (bis-substitution) and elimination side products.

Method A: Reductive Amination (Recommended)

  • Reagents: Piperazine (excess), 2-Ethylbutanal, Sodium Triacetoxyborohydride (STAB).

  • Mechanism: Formation of an iminium ion followed by selective reduction.

  • Advantage: Minimizes bis-alkylation; milder conditions.

Method B: Nucleophilic Substitution (


) 
  • Reagents: Piperazine, 1-Bromo-2-ethylbutane,

    
    , Acetonitrile.
    
  • Disadvantage: Requires large excess of piperazine (5-10 eq) to prevent formation of 1,4-bis(2-ethylbutyl)piperazine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials RouteA Route A: Reductive Amination (Preferred) Start->RouteA 2-Ethylbutanal + Piperazine (Excess) RouteB Route B: Direct Alkylation (Alternative) Start->RouteB 1-Bromo-2-ethylbutane + Piperazine Intermed Intermediate Species RouteA->Intermed Iminium Ion Formation Product 1-(2-Ethylbutyl)piperazine (Secondary Amine) RouteB->Product SN2 Reaction (High Temp) Intermed->Product Reduction (NaBH(OAc)3) Deriv Downstream Coupling (SNAr / Buchwald) Product->Deriv Library Synthesis

Caption: Comparative synthetic routes. Route A is preferred for higher selectivity and yield.

Detailed Experimental Protocols
Protocol 1: Preparation via Reductive Amination

Use this protocol to generate the free base for immediate use in library synthesis.

Materials:

  • Piperazine (anhydrous): 8.6 g (100 mmol)

  • 2-Ethylbutanal: 2.0 g (20 mmol)

  • Sodium Triacetoxyborohydride (STAB): 6.36 g (30 mmol)

  • Dichloromethane (DCM): 100 mL

  • Acetic Acid: 1.2 mL (20 mmol)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve piperazine (5 equiv.) in DCM. Note: Excess piperazine acts as a buffer and prevents bis-alkylation.

  • Activation: Add Acetic Acid and stir for 10 minutes at Room Temperature (RT).

  • Addition: Add 2-Ethylbutanal dropwise over 15 minutes. Stir for 1 hour to allow imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16 hours). Monitor by TLC (MeOH:DCM 1:9, Ninhydrin stain).

  • Workup: Quench with saturated

    
     (50 mL). Extract the organic layer.[1] Wash the aqueous layer 3x with DCM.
    
  • Purification: The excess piperazine is water-soluble. However, to ensure purity, perform a basic wash or column chromatography (DCM -> 10% MeOH/DCM with 1%

    
    ).
    
  • Yield: Expect 70-85% yield of a pale oil.

Protocol 2: Derivatization via

(Library Synthesis)

Use this protocol to couple the building block to heteroaryl chlorides (e.g., chloropyridines, chloropyrimidines) common in drug discovery.

Materials:

  • 1-(2-Ethylbutyl)piperazine (from Protocol 1)

  • Aryl/Heteroaryl Chloride (e.g., 2-chloropyridine)

  • Base:

    
     (Cesium Carbonate) or DIPEA
    
  • Solvent: DMSO or DMF[2]

Procedure:

  • Setup: In a reaction vial, dissolve the Aryl Chloride (1.0 eq) and 1-(2-Ethylbutyl)piperazine (1.2 eq) in DMSO (0.5 M concentration).

  • Base: Add

    
     (2.0 eq).
    
  • Heating: Heat to 80-100°C for 4-12 hours. Note: Electron-deficient heterocycles react faster.

  • Isolation: Dilute with Ethyl Acetate, wash with water/brine to remove DMSO.

  • Validation: Analyze by LC-MS. The product should show M+1 corresponding to the Aryl-Piperazine adduct.

Application Case Study: GPCR Ligand Design

In the design of Dopamine D2/D3 antagonists or Serotonin 5-HT1A modulators, the "pharmacophore" often consists of:

  • Aromatic Head: Binds to the orthosteric site (e.g., phenyl, indole).

  • Linker: Piperazine (protonated at physiological pH, forming a salt bridge with Aspartate residues).

  • Lipophilic Tail: The 1-(2-Ethylbutyl) group.[3]

Why use 2-ethylbutyl here? Standard N-propyl or N-butyl tails may be too small to achieve high affinity in the secondary binding pocket (SBP). A bulky N-phenyl group might be too rigid or metabolically liable (hydroxylation). The 2-ethylbutyl group offers a "Goldilocks" zone: it is bulky enough to displace water from the hydrophobic SBP, increasing entropy-driven binding, but flexible enough to adopt the necessary conformation.

Signaling Pathway / Mechanism of Action Context[4][5][6][7]

GPCR_Binding cluster_pharma Pharmacophore Interactions Drug Drug Candidate (2-Ethylbutyl-Piperazine-Aryl) Head Aryl Head: Pi-Pi Stacking Drug->Head Core Piperazine N: Ionic Bond (Asp 3.32) Drug->Core Tail 2-Ethylbutyl Tail: Hydrophobic Pocket Fill Drug->Tail Receptor GPCR Target (e.g., D2 / 5-HT1A) Effect Downstream Signaling (cAMP inhibition / Arrestin) Receptor->Effect Interaction Binding Event Interaction->Receptor Head->Interaction Core->Interaction Tail->Interaction

Caption: Mechanistic role of the 2-ethylbutyl tail in GPCR ligand binding interactions.

Quality Control & Stability
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Secondary amines can absorb

    
     from the air to form carbamates reversibly.
    
  • QC Method (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV 210 nm (Weak absorption due to lack of chromophore) or ELSD/CAD. Note: Mass Spec (TIC) is preferred for detection.

References
  • Chao, B. et al. (2012). "Design and Synthesis of Piperazine-Based Derivatives as Potential Monoamine Transporter Inhibitors." Bioorganic & Medicinal Chemistry Letters. (General reference for piperazine SAR).

  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54914491, 1-(2-Ethylbutyl)piperazine.[6] [6]

  • Santa Cruz Biotechnology. "1-(2-Ethylbutyl)piperazine Product Data Sheet."

  • Roughley, S. D. & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.

Disclaimer: This document is for research and development purposes only. The chemicals described are not intended for human consumption or therapeutic use without regulatory approval.

Sources

Application

Application Note: Physicochemical Profiling and In Vitro Assay Setup for 1-(2-Ethylbutyl)piperazine

Introduction & Molecule Profile[1][2][3][4] 1-(2-Ethylbutyl)piperazine represents a classic "cationic amphiphile" motif common in medicinal chemistry—a polar, basic piperazine core coupled with a branched, lipophilic alk...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

1-(2-Ethylbutyl)piperazine represents a classic "cationic amphiphile" motif common in medicinal chemistry—a polar, basic piperazine core coupled with a branched, lipophilic alkyl tail. While the piperazine ring typically confers high water solubility and basicity (pKa ~9.8), the addition of the sterically hindered 2-ethylbutyl group introduces significant lipophilicity and steric bulk.

This duality creates specific challenges in in vitro assays:

  • Non-Specific Binding (NSB): The protonated amine (at physiological pH) interacts with negatively charged plastic surfaces and glass, leading to free concentration depletion.

  • Solubility "Crash-Out": While soluble in DMSO, dilution into neutral buffers (pH 7.4) can cause micro-precipitation if the concentration exceeds the kinetic solubility limit of the neutral species.

  • Lysosomal Trapping: In cell-based assays, this lipophilic weak base may accumulate in acidic lysosomes, skewing permeability or potency data.

This guide provides a validated workflow for handling this compound, ensuring data integrity in early-stage screening.

Physicochemical Snapshot (Estimated)
PropertyValue (Approx.)[1][2][3][4][5]Implication for Assay
Molecular Weight ~170.3 g/mol Low MW fragment/building block.[3]
pKa (Basic) ~9.2 - 9.6Positively charged (>99%) at pH 7.[3]4.
LogP ~1.8 - 2.2Moderate lipophilicity; risk of plastic binding.[3]
State Liquid/Low-melt SolidHygroscopic; handle under dry gas if possible.[3]

Pre-Assay Workflow: Stock Preparation & Solubility[4]

Objective: Create a stable stock solution without inducing precipitation or oxidative degradation.

Critical Causality: The "Solvent Shift" Risk

When diluting a hydrophobic amine from DMSO (organic) to PBS (aqueous), the "solvation shell" changes. If the dilution is too rapid or the final concentration too high, the 2-ethylbutyl tail drives aggregation before the piperazine core can interact with water.

Protocol 1: Stock Preparation
  • Weighing: Weigh ~10 mg of 1-(2-Ethylbutyl)piperazine into a glass vial (avoid polystyrene).

  • Primary Stock (Solubilization): Dissolve in 100% DMSO to reach 10 mM .

    • Note: Vortex for 30 seconds. Inspect for "schlieren" lines (swirls indicating incomplete mixing).

  • Storage: Aliquot into small glass vials (20 µL). Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol 2: Serial Dilution (The "Intermediate Step" Method)

Direct dilution from 100% DMSO to aqueous buffer often precipitates lipophilic amines. Use an intermediate step.

  • Step A (Intermediate): Dilute 10 mM stock 1:10 in 100% DMSO to create a 1 mM secondary stock.

  • Step B (Working): Dilute the 1 mM stock into the Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Target: <1% final DMSO concentration.

Visualization: Compound Handling Workflow

CompoundPrep Powder Powder (Hygroscopic) Stock 10 mM Stock (100% DMSO) Powder->Stock Dissolve Inter Intermediate (1 mM in DMSO) Stock->Inter 1:10 Dilution Precip RISK: Precipitation Stock->Precip Direct to Buffer (Avoid!) Working Working Solution (10 µM, 1% DMSO) Inter->Working Slow Addition + Vortex Buffer Assay Buffer (Tris-HCl pH 7.4) Buffer->Working Diluent

Caption: Workflow for avoiding "solvent shock" precipitation during dilution of lipophilic amines.

Functional Assay: Radioligand Binding (GPCR)

Context: Piperazine derivatives are privileged scaffolds for GPCRs (e.g., 5-HT, Dopamine). This protocol assumes a competition binding assay (e.g., against 5-HT1A) to determine affinity (


).

The Challenge: Cationic amines stick to glass fiber filters (GF/B or GF/C), causing high background noise (false negatives).

Materials
  • Membrane Prep: CHO cells overexpressing target receptor (e.g., h5-HT1A).

  • Radioligand: [3H]-8-OH-DPAT (or relevant ligand).[3]

  • Test Compound: 1-(2-Ethylbutyl)piperazine.[3]

  • Blocker: 0.3% Polyethyleneimine (PEI). (CRITICAL)

Protocol Steps
Step 1: Filter Pre-Treatment (The "Anti-Stick" Step)

Soak GF/B glass fiber filters in 0.3% PEI for at least 1 hour at 4°C.

  • Mechanism:[2][3][6][7] PEI is a polycation. It coats the negatively charged glass fibers, electrostatically repelling the positively charged piperazine compound and reducing non-specific binding.

Step 2: Assay Assembly (96-well format)

Prepare the following in a polypropylene (low-binding) plate. Total volume: 200 µL.[8]

ComponentVolumeConcentrationNotes
Assay Buffer 100 µL-50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
Test Compound 50 µLVarious (1 nM - 10 µM)Diluted from stock (see Section 2)
Radioligand 25 µL~Kd value (e.g., 1 nM)Prepare fresh
Membranes 25 µL~5-10 µg proteinAdd LAST to start reaction
Step 3: Incubation[3]
  • Seal plate and incubate at 25°C (Room Temp) for 60 minutes .

  • Why RT? Lipophilic ligands often have slower on-rates (

    
    ). 37°C may degrade the ligand or receptor; 4°C is too slow for equilibrium.
    
Step 4: Termination & Filtration
  • Use a cell harvester (e.g., PerkinElmer Filtermate).

  • Rapidly filter contents through the PEI-soaked GF/B filters.

  • Wash Step: Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

    • Tip: Keep wash time <10 seconds total to prevent dissociation of the bound ligand (

      
      ).
      
Step 5: Detection[3]
  • Dry filters (50°C for 30 mins).

  • Add liquid scintillant (Meltilex or liquid cocktail).

  • Count on a Beta Counter (TopCount/MicroBeta).

Visualization: Receptor-Ligand Equilibrium

BindingLogic Ligand 1-(2-Ethylbutyl)piperazine (Cationic) Receptor GPCR Membrane (Target) Ligand->Receptor Specific Binding (Affinity) NSB_Surf Plastic/Glass Surface (Negative Charge) Ligand->NSB_Surf Non-Specific Binding (Noise) Complex Receptor-Ligand Complex Receptor->Complex Equilibrium PEI PEI Block PEI->NSB_Surf Blocks

Caption: PEI blocking prevents cationic piperazine loss to surfaces, ensuring signal specificity.

Data Analysis & Quality Control

Calculating IC50 and Ki
  • Normalize Data:

    
    
    
  • Curve Fitting: Fit to a 4-parameter logistic equation (Hill equation).

    • Check: Hill Slope should be near -1.[3]0. If Slope < -1.5, suspect compound aggregation or precipitation.

  • Cheng-Prusoff Correction:

    
    
    
    • Where

      
       is radioligand concentration and 
      
      
      
      is its dissociation constant.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High NSB (>20% of Total) Cationic sticking to filters.[3]Increase PEI soak time; add 0.1% BSA to assay buffer.
Steep Hill Slope (<-2.0) Compound precipitation (micelles).[3]Lower max concentration; check solubility in buffer.
Low Potency vs. Expected Compound lost to plastic tips.[3]Use low-retention tips; pre-coat tips with buffer.[3]

References

  • Assay Guidance Manual (NCBI). In Vitro Radioligand Binding Assays. Available at: [Link]

  • Journal of Medicinal Chemistry. Pyridyl-2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists.[2] (Context on piperazine solubility/PK). Source: [Link]

  • National Institutes of Health (NIH). Lysosomal sequestration (trapping) of lipophilic amine drugs. Source: [Link]

  • FoodB. Piperazine Physicochemical Properties (pKa/LogP). Available at: [Link]

Sources

Method

Application Note: Formulation of 1-(2-Ethylbutyl)piperazine for Research Use

Abstract & Introduction 1-(2-Ethylbutyl)piperazine is a secondary amine derivative often utilized as a pharmacophore building block or a specific ligand in monoaminergic receptor research.[1] While the piperazine core pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(2-Ethylbutyl)piperazine is a secondary amine derivative often utilized as a pharmacophore building block or a specific ligand in monoaminergic receptor research.[1] While the piperazine core provides high water solubility, the bulky 2-ethylbutyl hydrophobic tail introduces significant lipophilicity, creating a formulation challenge (BCS Class II-like behavior).[1]

This guide provides validated protocols for preparing 1-(2-Ethylbutyl)piperazine for in vitro cellular assays and in vivo preclinical administration.[1] The methodology prioritizes protonation-dependent solubilization and co-solvent strategies to ensure bioavailability without compromising biological integrity.

Physicochemical Profiling (Pre-Formulation)

Before formulation, the researcher must understand the molecule's ionization state.[1] The piperazine ring contains two nitrogen atoms with distinct pKa values.[1]

PropertyValue (Estimated)Implication for Formulation
Molecular Weight ~170.30 g/mol Small molecule, rapid diffusion.[2][1]
pKa (N1 - Secondary) ~9.8Highly basic; positively charged at physiological pH (7.4).[2][1]
pKa (N4 - Tertiary) ~5.4Uncharged at neutral pH; protonates only in acidic media.[2][1]
LogP (Octanol/Water) ~1.8 - 2.2Moderately lipophilic.[2][1] Requires organic co-solvents or pH manipulation for high concentrations.[1]
Physical State Liquid (Oil) or Low-melting SolidMay require warming (37°C) to dispense accurately if viscous.[2][1]
Solubility (Neutral pH) < 1 mg/mLPoor water solubility as a free base.[2][1]
Solubility (pH < 5.0) > 50 mg/mLHigh solubility as a salt (chloride/acetate).[2][1]
Safety & Handling
  • Corrosivity: As a secondary amine, the free base is corrosive to skin and eyes.[1] Handle in a fume hood.

  • Hygroscopicity: The salt forms (if purchased as HCl) are hygroscopic.[1] Store desiccated.

Formulation Decision Logic

Select the appropriate vehicle based on your experimental endpoint.[1] Do not use high-percentage DMSO for in vivo studies due to toxicity.

FormulationLogic Start Start: 1-(2-Ethylbutyl)piperazine AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo Stock DMSO Stock (10-100 mM) InVitro->Stock Route Route of Admin? InVivo->Route Media Dilute into Media (<0.5% DMSO) Stock->Media IV IV / IP Injection Route->IV Systemic Oral Oral Gavage (PO) Route->Oral Gut Absorption AcidSaline Protocol A: Acidified Saline (pH 5.5) IV->AcidSaline Low Dose (<10 mg/kg) Cyclo Protocol B: 20% HP-β-CD IV->Cyclo High Dose (>10 mg/kg) Oral->AcidSaline Solution MethylCell Protocol C: 0.5% Methylcellulose Oral->MethylCell Suspension

Figure 1: Decision tree for selecting the optimal vehicle based on experimental constraints.[2][1]

Protocol 1: Preparation of Master Stock Solution

Purpose: Long-term storage and in vitro dosing.[1] Vehicle: 100% Dimethyl Sulfoxide (DMSO), anhydrous.[1]

  • Calculation: Calculate the mass required for a 50 mM stock.

    • Example: To make 10 mL of 50 mM stock (MW ~170.3 g/mol ), weigh 85.15 mg.[1]

  • Weighing: Weigh the compound into an amber glass vial (protect from light).

    • Critical Step: If the compound is a viscous oil, weigh by difference using a syringe, or wash the syringe with DMSO into the vial.[1]

  • Solubilization: Add molecular biology grade DMSO.[1] Vortex for 30 seconds.

    • Visual Check: Solution must be crystal clear. If particulate persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into 100 µL volumes in screw-cap cryovials. Store at -20°C.

    • Stability:[1][3][4] Stable for >6 months.[1] Avoid repeated freeze-thaw cycles (>3 times).[1]

Protocol 2: Aqueous Formulation (In Situ Salt Formation)

Purpose: In vivo administration (IV/IP) or functional assays requiring aqueous buffer.[1] Mechanism: This protocol utilizes the basicity of the piperazine nitrogen to form a water-soluble salt in situ using dilute acid.

Reagents:

  • 0.1 N HCl (Hydrochloric Acid)[1]

  • PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl)[1]

  • pH Meter (Micro-probe recommended)[1]

Workflow:

  • Weighing: Weigh the required amount of 1-(2-Ethylbutyl)piperazine free base.

  • Acidification (Protonation Step):

    • Add 0.9 molar equivalents of 0.1 N HCl relative to the piperazine.

    • Why? This protonates the most basic nitrogen (N1), converting the oil into a soluble cation.[1]

    • Example: For 1 mmol of compound, add 0.9 mmol of HCl.[1]

  • Dilution: Add sterile saline to reach 90% of the final target volume.

  • Vortex/Sonicate: Vortex until fully dissolved. The solution should be clear.

  • pH Adjustment (The Critical "Soft Landing"):

    • Measure pH.[1][3][5] It will likely be acidic (pH 3-5).[1]

    • Carefully titrate with 0.1 N NaOH or dilute PBS to bring pH to 5.5 – 6.5 .[1]

    • Warning: Do not exceed pH 7.[1]0. As pH approaches the pKa (9.8), the free base will regenerate and precipitate out of solution.[1]

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1]

Protocol 3: Cyclodextrin Complexation (Advanced)

Purpose: High-dose studies where pH < 5 is irritating, or to improve stability.[1] Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.[2][1]

Mechanism: The 2-ethylbutyl tail enters the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic.

CycloWorkflow Step1 1. Prepare Vehicle Dissolve 20g HP-β-CD in 100mL Water Step2 2. Add Compound Add 1-(2-Ethylbutyl)piperazine slowly Step1->Step2 Step3 3. High Shear Mixing Sonicate 20 mins or Stir 4 hours Step2->Step3 Step4 4. Check Solubility If cloudy, add minimal 1N HCl Step3->Step4 Step5 5. Filtration 0.22 µm Filter Sterilize Step4->Step5

Figure 2: Workflow for Cyclodextrin Complexation.

Procedure:

  • Prepare a 20% w/v HP-β-CD solution in distilled water.

  • Add the compound to the vehicle under constant magnetic stirring (500 rpm).

  • Stir for 2-4 hours at room temperature.

  • If the solution remains hazy, add 1N HCl dropwise until clear (forming the salt inside the cavity).

  • Adjust pH to 6.0–7.[1]0. The cyclodextrin prevents precipitation even at neutral pH.[1]

  • Filter sterilize.[1]

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Precipitation upon dilution pH shock (too basic)Use a buffered vehicle (Protocol 3) or lower the pH of the diluent.
Cloudiness in Saline "Salting out" effectSwitch to 5% Dextrose in Water (D5W) instead of Saline.
Yellow discoloration Oxidation of amineCheck storage; ensure argon/nitrogen overlay in stock vials.[2][1]

Analytical Verification: Verify concentration using HPLC-UV (210 nm or 254 nm) or LC-MS.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1] The formic acid is essential to protonate the piperazine for good peak shape.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine. PubChem. Link

  • FDA Center for Drug Evaluation and Research. Guidance for Industry: Liposome Drug Products. U.S. Food and Drug Administration.[1] Link

Sources

Application

Application Note: A High-Throughput Screening Strategy for 1-(2-Ethylbutyl)piperazine

Abstract The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, conferred by the two nitrogen atoms within its six-membered ring, allow for extensive structural diversification to fine-tune biological activity, solubility, and pharmacokinetic profiles.[4][5] This application note presents a comprehensive high-throughput screening (HTS) strategy for a specific derivative, 1-(2-Ethylbutyl)piperazine. We outline a robust workflow designed to identify and validate its potential interactions with G-Protein Coupled Receptors (GPCRs), a major class of drug targets. The guide provides detailed, field-proven protocols for a primary competitive binding assay, a confirmatory cell-based functional assay, and a critical cytotoxicity counter-screen to ensure data integrity.

Introduction: The Significance of the Piperazine Scaffold

Piperazine and its derivatives are integral to numerous therapeutic agents, demonstrating a vast range of biological activities including antipsychotic, antidepressant, anti-inflammatory, and anticancer effects.[3][6] The structural rigidity and basicity of the piperazine ring allow it to serve as a versatile linker or pharmacophore, engaging with biological targets through hydrogen bonding and ionic interactions.[4][7] While many blockbuster drugs incorporate this scaffold, the biological activity of novel, sparsely-functionalized derivatives like 1-(2-Ethylbutyl)piperazine remains largely unexplored.[3]

High-throughput screening (HTS) provides the technological framework to rapidly interrogate large compound libraries against specific biological targets, making it the ideal starting point for elucidating the therapeutic potential of new chemical entities.[8][9] This document provides a validated roadmap for researchers to systematically screen 1-(2-Ethylbutyl)piperazine, transforming it from an unknown molecule into a qualified hit for a specific target class.

Compound Profile: 1-(2-Ethylbutyl)piperazine

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂-
Molecular Weight 170.30 g/mol -
Structure

-
Key Features Contains a secondary and a tertiary amine within the piperazine ring, providing sites for interaction. The 2-ethylbutyl group adds lipophilicity, potentially influencing membrane permeability and target engagement.[2][4]

The HTS Campaign: A Multi-Stage Validation Workflow

A successful HTS campaign is not a single experiment but a funneling process designed to eliminate false positives and systematically build confidence in a compound's activity. Our proposed workflow ensures that initial "hits" are rigorously validated through orthogonal assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter-Screening cluster_3 Outcome Primary Primary Screen Fluorescence Polarization (FP) Competitive Binding Assay Triage Hit Confirmation & Dose-Response Determine IC50 Primary->Triage Identify 'Hits' Secondary Secondary Assay Cell-Based Functional Assay (e.g., Calcium Flux) Triage->Secondary Confirmed Hits Counter Counter-Screen Cell Viability Assay (e.g., CellTiter-Glo®) Triage->Counter Confirmed Hits ValidatedHit Validated Hit Proceed to Lead Optimization Secondary->ValidatedHit Validate Activity & Rule out Toxicity Counter->ValidatedHit Validate Activity & Rule out Toxicity GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist GPCR GPCR Target Agonist->GPCR Gq Gq Protein GPCR->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca Ca²⁺ Release IP3->Ca triggers

Caption: Simplified Gq-coupled GPCR signaling pathway.

A. Procedure:

  • Cell Plating: Seed cells expressing the target GPCR into a 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of 1-(2-Ethylbutyl)piperazine to the wells and incubate for 15-30 minutes.

  • Signal Detection: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR). Record a baseline fluorescence reading.

  • Agonist Stimulation: Add a known agonist for the GPCR (at its EC₈₀ concentration) to all wells and immediately begin recording the fluorescence signal over time (typically 2-3 minutes).

  • Data Analysis: The antagonist effect of 1-(2-Ethylbutyl)piperazine is quantified by its ability to reduce the agonist-induced fluorescence peak. Calculate IC₅₀ from the dose-response curve.

Protocol 4.2: Cytotoxicity Counter-Screen

Principle: To ensure that the observed activity is not due to the compound killing the cells, a viability assay is performed in parallel. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells. [10][11]A decrease in the luminescent signal indicates a reduction in cell viability.

A. Procedure:

  • Cell Plating & Dosing: Plate and dose cells with 1-(2-Ethylbutyl)piperazine exactly as you would for the functional assay. Incubate for the same duration.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well. [10]3. Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Read luminescence on a plate-reading luminometer.

  • Data Analysis: A significant drop in luminescence at concentrations where activity was observed in the primary/secondary assays would flag 1-(2-Ethylbutyl)piperazine as a cytotoxic compound and likely a false positive.

Interpreting the Results

ScenarioFP Binding (IC₅₀)Functional Assay (IC₅₀)Cytotoxicity (IC₅₀)Conclusion
1. Ideal Hit 10 µM12 µM>100 µMValidated Hit. The compound binds the target and elicits a functional response at a concentration far below its cytotoxic threshold.
2. False Positive 10 µM>100 µM>100 µMBinding, no function. The compound may be binding to a non-functional (allosteric) site or the functional assay is not sensitive enough. Further investigation is needed.
3. Cytotoxic 10 µM11 µM9 µMCytotoxic Compound. The observed "activity" in the primary and secondary assays is likely an artifact of cell death. Discard.

Conclusion

This application note provides a structured, validated, and scientifically-grounded framework for conducting a high-throughput screen of 1-(2-Ethylbutyl)piperazine against GPCR targets. By integrating a primary binding assay with essential secondary and counter-screens, this workflow ensures the generation of high-quality, trustworthy data. This multi-faceted approach allows researchers to confidently identify true, on-target activity, effectively mitigating the risk of pursuing false positives. The protocols described herein are adaptable to a wide range of targets and serve as a robust starting point for unlocking the therapeutic potential of novel piperazine derivatives in drug discovery.

References

  • Bentham Science Publisher. (2024).
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Chemenu.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2023). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential.
  • PubMed. (n.d.).
  • JETIR. (2021).
  • ResearchGate. (2024).
  • MDPI. (2021).
  • Wikipedia. (n.d.). Piperazine.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • BMG LABTECH. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • Agilent. (2021). High-Throughput GPCR Assay Development.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • SelectScience. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay reviews.
  • Journal of the American Chemical Society. (n.d.). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors.
  • BMG LABTECH. (2019). High-throughput screening (HTS).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Ethylbutyl)piperazine

Welcome to the technical support guide for the purification of 1-(2-Ethylbutyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Ethylbutyl)piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies described are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Introduction to Purification Challenges

1-(2-Ethylbutyl)piperazine is a monosubstituted piperazine derivative. A common synthetic route to this compound is the reductive amination of piperazine with 2-ethylbutanal. While this method is efficient, it often results in a crude product containing several impurities that can complicate downstream applications. The primary purification challenges stem from the physicochemical properties of the target compound and the potential byproducts, which can have similar characteristics.

This guide will provide a systematic approach to identifying and removing these impurities, leading to a high-purity final product.

Physicochemical Properties of 1-(2-Ethylbutyl)piperazine

Understanding the physical and chemical properties of 1-(2-Ethylbutyl)piperazine is fundamental to designing an effective purification strategy. The following table summarizes key predicted properties for this compound.

PropertyPredicted ValueSource
Molecular FormulaC₈H₁₈N₂[1]
Molecular Weight142.24 g/mol [1]
Boiling Point189.6 ± 8.0 °C[1]
Density0.877 ± 0.06 g/cm³[1]
pKa9.27 ± 0.10[1]
AppearanceClear, light yellow liquid[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(2-Ethylbutyl)piperazine sample?

A1: The impurity profile is largely dependent on the synthetic route. For a typical reductive amination synthesis, you should anticipate the following:

  • Unreacted Piperazine: Due to the use of excess piperazine to favor monosubstitution, this is a very common impurity.

  • Unreacted 2-Ethylbutanal: The aldehyde used in the reductive amination may not have completely reacted.

  • 1,4-bis(2-Ethylbutyl)piperazine: This is a di-substituted byproduct that can form, especially if the reaction conditions are not carefully controlled.

  • Solvent and Reagent Residues: Depending on the specific protocol, residual solvents and reducing agents (or their byproducts) may be present.

Q2: My crude product is a viscous yellow oil. Is this normal?

A2: Yes, it is common for the crude product of a reductive amination involving piperazine to be a viscous liquid, often with a yellow to brownish hue due to minor impurities and reaction byproducts. The expected appearance of the pure compound is a clear, light yellow liquid[1].

Q3: I am seeing broad peaks in my NMR spectrum. What could be the cause?

A3: Broad peaks in the NMR spectrum of piperazine derivatives can arise from several factors:

  • Residual Paramagnetic Species: Trace amounts of metal catalysts, if used in the synthesis, can cause significant line broadening.

  • Viscosity of the Sample: A highly concentrated or viscous sample can lead to broader peaks. Diluting the sample in the NMR solvent may help.

  • Chemical Exchange: Protons on the nitrogen atoms can undergo chemical exchange, which can broaden their signals and those of adjacent protons. Temperature-dependent NMR studies can sometimes resolve these issues.

  • Presence of Multiple Species in Equilibrium: This could include protonated and unprotonated forms of the amine, which can broaden signals if the exchange rate is on the NMR timescale.

Q4: How can I effectively remove unreacted piperazine?

A4: Unreacted piperazine has a significantly lower boiling point (146 °C) compared to the predicted boiling point of 1-(2-Ethylbutyl)piperazine (around 190 °C)[1]. This difference allows for its removal by fractional distillation under reduced pressure. Alternatively, an acidic wash can be employed. Since piperazine is a base, it can be protonated and extracted into an aqueous acidic solution. However, care must be taken as the desired product is also basic.

Troubleshooting Purification Workflows

Workflow for Purification of 1-(2-Ethylbutyl)piperazine

purification_workflow crude_product Crude Product (from reductive amination) distillation Fractional Distillation (under vacuum) crude_product->distillation Primary Purification acid_base_extraction Acid-Base Extraction distillation->acid_base_extraction To remove residual piperazine & basic impurities final_product Pure 1-(2-Ethylbutyl)piperazine distillation->final_product If sufficient purity is achieved chromatography Column Chromatography acid_base_extraction->chromatography For high purity requirements acid_base_extraction->final_product If sufficient purity is achieved chromatography->final_product

Caption: General purification workflow for 1-(2-Ethylbutyl)piperazine.

In-Depth Troubleshooting Guides

Issue 1: Inefficient Removal of Impurities by Distillation
  • Symptom: After fractional distillation, GC-MS analysis still shows significant amounts of impurities with boiling points close to the product.

  • Causality: The boiling points of the desired product and the di-substituted byproduct, 1,4-bis(2-ethylbutyl)piperazine, may be too close for efficient separation by standard fractional distillation.

  • Troubleshooting Steps:

    • Improve Distillation Efficiency: Use a longer distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

    • Optimize Vacuum: A lower vacuum will decrease the boiling points and may improve the separation.

    • Consider an Alternative Method: If distillation is insufficient, proceed to salt crystallization or column chromatography.

Issue 2: Product Loss During Acid-Base Extraction
  • Symptom: Low recovery of the desired product after performing an acid-base extraction to remove basic impurities.

  • Causality: 1-(2-Ethylbutyl)piperazine is also a base (predicted pKa of 9.27) and can be protonated and partitioned into the aqueous acidic phase along with other basic impurities[1].

  • Troubleshooting Steps:

    • Careful pH Control: Use a mildly acidic solution (e.g., dilute citric acid or ammonium chloride) and carefully monitor the pH to selectively protonate the more basic piperazine (pKa ~9.8 for the second protonation) without fully protonating the desired product.

    • Back-Extraction: After the initial acidic wash, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10 and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any of the desired product that was unintentionally partitioned.

Issue 3: Poor Separation in Column Chromatography
  • Symptom: Co-elution of the product and impurities during silica gel column chromatography.

  • Causality: The polarity of 1-(2-Ethylbutyl)piperazine and some of its impurities can be very similar, leading to poor separation. Amines can also streak on silica gel.

  • Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica gel and reduces tailing of the amine compounds.

      • Use a more polar solvent system, such as a gradient of methanol in dichloromethane.

    • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase C18 column, which may offer different selectivity for your compounds.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for the initial purification of the crude product to remove low-boiling and high-boiling impurities.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column and a vacuum adapter. Ensure all glassware is dry.

  • Charge the Flask: Place the crude 1-(2-Ethylbutyl)piperazine into the distillation flask. Add a magnetic stir bar or boiling chips.

  • Evacuate the System: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • First Fraction: Collect any low-boiling components, which will likely include residual solvents and unreacted 2-ethylbutanal.

    • Main Fraction: Collect the fraction that distills at the expected boiling point of 1-(2-Ethylbutyl)piperazine (adjusting for the vacuum pressure). The predicted boiling point at atmospheric pressure is 189.6 ± 8.0 °C[1].

    • Final Fraction: High-boiling residues, including the di-substituted byproduct, will remain in the distillation flask.

  • Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.

Protocol 2: Purification by Salt Crystallization

This method is effective for separating the desired monosubstituted piperazine from the non-basic or less basic impurities and can also be effective in separating it from the disubstituted byproduct.

  • Dissolution: Dissolve the crude or partially purified 1-(2-Ethylbutyl)piperazine in a suitable solvent, such as acetone or isopropanol.

  • Acidification: Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol or acetic acid) to the stirred solution. The dihydrochloride salt of the piperazine derivative will precipitate.

  • Crystallization: Cool the mixture in an ice bath to promote complete crystallization.

  • Filtration: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system.

  • Liberation of the Free Base:

    • Suspend the salt in water.

    • Add a strong base (e.g., 2M NaOH) until the pH is > 10.

    • Extract the free base into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified 1-(2-Ethylbutyl)piperazine.

Protocol 3: Purity Analysis by GC-MS

This protocol provides a general method for assessing the purity of 1-(2-Ethylbutyl)piperazine and identifying impurities.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or dichloromethane.

  • GC-MS Parameters (Example):

    • Column: A mid-polarity column, such as a DB-17 or equivalent (50% phenyl-methylpolysiloxane), is often suitable for separating amines.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium.

    • Detector: Mass Spectrometer (scan range e.g., 40-400 m/z).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample and run the analysis. Identify the peaks by their mass spectra and retention times. The purity can be estimated from the relative peak areas.

Logical Relationships in Purification Strategy

purification_logic cluster_impurities Potential Impurities cluster_methods Purification Methods piperazine Piperazine (Low BP, High Basicity) aldehyde 2-Ethylbutanal (Low BP, Non-basic) disubstituted 1,4-bis(2-Ethylbutyl)piperazine (High BP, Similar Basicity) distillation Distillation distillation->piperazine Removes distillation->aldehyde Removes acid_wash Acid Wash acid_wash->piperazine Removes chromatography Chromatography chromatography->disubstituted Separates salt_crystallization Salt Crystallization salt_crystallization->disubstituted Can Separate

Caption: Relationship between impurities and purification methods.

References

Sources

Optimization

Technical Support Center: Stabilizing 1-(2-Ethylbutyl)piperazine

Introduction: The Stability Paradox 1-(2-Ethylbutyl)piperazine is a critical intermediate in the synthesis of antifungal agents and analgesics. While the bulky 2-ethylbutyl group provides significant steric protection to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

1-(2-Ethylbutyl)piperazine is a critical intermediate in the synthesis of antifungal agents and analgesics. While the bulky 2-ethylbutyl group provides significant steric protection to the N1 nitrogen, it creates a false sense of security. The molecule remains chemically vulnerable at the N4 position (the secondary amine).

This guide addresses the three primary failure modes of this molecule in solution: Oxidative Degradation , Carbamylation (CO₂ Capture) , and Hygroscopic Hydrolysis .

Module 1: Chemical Stability & Degradation Mechanisms

To stabilize this compound, you must understand how it fails. The degradation is rarely spontaneous decomposition; it is almost always environmentally induced.

The Degradation Pathways

The following diagram illustrates the two competing degradation cycles that occur when the solution is exposed to air (Oxygen and CO₂).

DegradationPathways cluster_Oxidation Pathway A: Oxidative Degradation (Air/Light) cluster_Carbamylation Pathway B: Carbamylation (CO2 Exposure) Start 1-(2-Ethylbutyl)piperazine (Intact Molecule) Radical N-Centered Radical Start->Radical UV Light / Metal Ions (Fe, Cu) Zwitterion Carbamate Zwitterion Start->Zwitterion + CO2 (Atmospheric) Imine Cyclic Imine (Yellowing) Radical->Imine + O2 Formyl N-Formyl Degradants (Irreversible) Imine->Formyl Hydrolysis / Further Ox Precipitate Piperazinium Carbonate (White Precipitate) Zwitterion->Precipitate Saturation / Non-polar Solvent

Figure 1: The dual degradation pathways. Pathway A leads to irreversible yellowing. Pathway B leads to precipitation but is reversible under specific conditions.

Mechanism Explanation
  • Oxidative Yellowing (The "N-Oxide" Trap): Secondary amines are prone to radical abstraction of the

    
    -proton adjacent to the nitrogen. This forms an imine intermediate, which is often yellow or orange . This reaction is catalyzed by trace metals (Fe²⁺, Cu²⁺) found in low-grade glass or solvents [1].
    
  • Carbamylation (The "White Crust"): Piperazines are excellent carbon capture agents. The secondary amine reacts rapidly with atmospheric CO₂ to form a carbamic acid/carbamate zwitterion. In non-polar solvents (like DCM or Toluene), this zwitterion is insoluble and crashes out as a white solid , often mistaken for polymerization [2].

Module 2: Troubleshooting Guide (FAQs)

Q1: My clear solution turned pale yellow overnight. Is it still usable?

Diagnosis: Early-stage oxidative degradation.[1] Technical Insight: The yellow color comes from trace amounts of conjugated imines or N-oxides.

  • Action: Check the purity by LC-MS. If the impurity peak is <0.5%, you can purify it by passing the solution through a small pad of basic alumina (which adsorbs polar oxidation products).

  • Prevention: You likely stored it in a clear vial or with a loose cap. Protocol: Always store under Argon in amber glass. Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.05% if the application permits.

Q2: I see a white precipitate forming in my stock solution (DCM/Chloroform).

Diagnosis: Formation of insoluble piperazinium carbamates (Reaction with CO₂). Technical Insight: 1-(2-Ethylbutyl)piperazine is a strong base.[1] In non-polar solvents, the salt it forms with CO₂ cannot stay in solution.

  • Action: Do not filter it. The solid is your product, just temporarily modified.

    • Recovery: Add a small amount of dilute NaOH or NaHCO₃ wash to the organic phase. This converts the carbamate back to the free amine and CO₂ gas.

  • Prevention: Use a septum-sealed vial and flush with Nitrogen before storage.[1]

Q3: The pH of my aqueous buffer is drifting downward.

Diagnosis: Continuous CO₂ absorption. Technical Insight: Piperazine derivatives act as "CO₂ sponges." An unsealed solution will absorb CO₂ from the air until it reaches equilibrium, significantly lowering the pH.

  • Action: Degas the buffer (see Module 3) and re-adjust pH with fresh NaOH.

  • Critical Note: Do not use phosphate buffers if you are studying oxidation, as phosphates can sequester metal ions that promote oxidation, masking the compound's intrinsic stability issues [3].

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stabilized Stock Solution

Use this protocol for storage >24 hours.

ParameterSpecificationRationale
Solvent Choice Methanol or Ethanol (Degassed)Protic solvents stabilize the amine via H-bonding, reducing radical formation.[1]
Concentration > 100 mMHigher concentrations are self-sacrificing; dilute solutions degrade faster relative to total mass.[1]
Additives 0.1% Ascorbic Acid (if aqueous)Acts as an oxygen scavenger.[1]
Headspace Argon (preferred) or NitrogenArgon is heavier than air and provides a better "blanket" in the vial.[1]

Step-by-Step:

  • Sparge the Solvent: Bubble high-purity Argon through the solvent for 15 minutes using a glass frit.

  • Dissolve: Add the 1-(2-Ethylbutyl)piperazine rapidly to the solvent.

  • Seal: Use a crimp-top vial with a PTFE/Silicone septum. Avoid Parafilm alone—it is permeable to CO₂ over time.

  • Store: Place in the dark at 4°C.

Protocol B: Rescue of Degraded Material

Use this if the compound has yellowed or precipitated.

RescueProtocol Observation Observation: Yellow Color or White Solid SolventCheck Is solvent water-miscible? Observation->SolventCheck AddBase Add 1M NaOH wash SolventCheck->AddBase No (DCM, Toluene) Evap Evaporate to Residue SolventCheck->Evap Yes (MeOH, Water) PhaseSep Separate Organic Layer AddBase->PhaseSep Dry Dry over Na2SO4 (Removes Water) PhaseSep->Dry Final Recovered Free Amine Dry->Final Redissolve Redissolve in DCM Evap->Redissolve Redissolve->AddBase

Figure 2: Decision tree for recovering the free amine from degraded states.

References

  • Freeman, S. A., & Rochelle, G. T. (2011).[2] Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.[1]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654.

  • Closmann, F., et al. (2009). Oxidative degradation of piperazine in the presence of Fe and Cu. Energy Procedia, 1(1), 1351-1357.

  • PubChem. (n.d.). Compound Summary: Piperazine derivatives properties.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(2-Ethylbutyl)piperazine before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Ethylbutyl)piperazine Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-(2-Ethylbutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(2-Ethylbutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization and purification of this compound. As a substituted piperazine, this molecule presents unique challenges due to the interplay of its polar piperazine ring and the non-polar 2-ethylbutyl group. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: What are the key physicochemical properties of 1-(2-Ethylbutyl)piperazine I should consider?

    • Q2: My compound has "oiled out" instead of crystallizing. What is happening and how do I fix it?

    • Q3: I'm not getting any crystals at all. What are the first steps to induce crystallization?

    • Q4: My crystal yield is very low. How can I improve it?

    • Q5: The final product is not pure. What strategies can I use to remove persistent impurities?

    • Q6: I suspect I have different crystal forms (polymorphs). Why is this important and how can I control it?

  • Experimental Protocols

    • Protocol 1: Systematic Solvent Screening for Recrystallization

    • Protocol 2: Anti-Solvent Crystallization

    • Protocol 3: Crystallization via Salt Formation and Neutralization

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(2-Ethylbutyl)piperazine I should consider?

Answer: Understanding the fundamental properties of 1-(2-Ethylbutyl)piperazine is the first step to designing a successful crystallization protocol. While specific experimental data for this exact molecule is limited, we can infer its behavior from its structure and the well-documented properties of piperazine itself.

Structural Analysis:

  • Piperazine Ring: This core is polar, basic (with two nitrogen atoms), and capable of forming strong hydrogen bonds. Piperazine is highly soluble in water and polar solvents like ethanol.[1]

  • 2-Ethylbutyl Group: This is a non-polar, flexible alkyl chain. It increases the molecule's lipophilicity and can interfere with orderly packing into a crystal lattice, potentially leading to lower melting points or a higher tendency to oil out.[2]

This dual nature means that solvent selection is critical. You will likely need a solvent system that can accommodate both the polar and non-polar characteristics of the molecule.

PropertyValue / Inferred CharacteristicSignificance for Crystallization
Molecular Formula C₁₀H₂₂N₂Provides the atomic composition.
Molecular Weight 170.3 g/mol [3]Used for all stoichiometric calculations.
Appearance Likely a liquid or low-melting solid at room temp.Compounds with low melting points are prone to oiling out.[2]
Basicity (pKa) Inferred from piperazine (pKa₁ ≈ 5.3, pKa₂ ≈ 9.7)[4]The basic nitrogens can interact with acidic impurities or acidic stationary phases in chromatography. Allows for purification via salt formation.[4]
Solubility Expected to be soluble in a range of polar organic solvents (e.g., alcohols, acetonitrile) and less soluble in non-polar solvents (e.g., hexanes) and potentially water.[1]The key parameter for choosing a crystallization solvent. The goal is high solubility in a hot solvent and low solubility in the same solvent when cold.
Hygroscopicity Piperazine derivatives are often hygroscopic.[4]Absorption of water can inhibit crystallization or lead to the formation of hydrates.
Q2: My compound has "oiled out" instead of crystallizing. What is happening and how do I fix it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), is one of the most common problems in crystallization.[5] It occurs when, upon cooling, the solute separates from the supersaturated solution as a liquid phase (the "oil") instead of a solid crystalline phase.[6] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to an impure product if it solidifies.[7]

Causality: Oiling out typically happens when the rate of supersaturation generation is too fast for the molecules to organize into a crystal lattice.[6] This is common for systems where:

  • The melting point of the solute is low, or significantly depressed by impurities.[7]

  • The solution is cooled too rapidly.

  • The initial concentration of the solute is too high.

  • The compound contains flexible structural elements, like the ethylbutyl chain, which hinder efficient packing.[2]

dot graph TD { A[Oiling Out Observed] --> B{Is the crude material of high purity?}; B -->|No| C[Purify further before crystallization.Consider charcoal treatment or an acid wash to remove basic impurities.]; B -->|Yes| D{Troubleshooting Steps}; D --> E[1. Re-heat and Add More Solvent]; E --> F[2. Slow Down the Cooling Rate]; F --> G[3. Change the Solvent System]; G --> H[4. Introduce Seed Crystals]; subgraph "Detailed Actions" E --> E_desc["Reduces supersaturation.Add 10-20% more of the primary solvent.[7]"]; F --> F_desc["Allows more time for nucleation and growth.Insulate the flask (e.g., in a dewar or styrofoam box).[8]"]; G --> G_desc["Use a less-polar solvent where solubility is lower,or switch to an anti-solvent approach (see Protocol 2)."]; H --> H_desc["Bypasses the kinetic barrier to nucleation.Add a tiny crystal of pure product at the saturation point.[2][9]"]; end }

Figure 1: Decision workflow for addressing oiling out.

Q3: I'm not getting any crystals at all. What are the first steps to induce crystallization?

Answer: Failure to crystallize usually means your solution is either not sufficiently supersaturated or the kinetic barrier to nucleation has not been overcome.[10]

Logical Troubleshooting Flow:

  • Confirm Supersaturation: Dip a glass rod into the solution, remove it, and let the solvent evaporate. If a solid film or powder forms, the solution is supersaturated, and the problem is nucleation. If nothing forms, you need to increase the concentration.

  • Increase Supersaturation (If Needed):

    • Slowly Evaporate Solvent: In an open flask (covered with perforated foil to prevent contamination), allow a small amount of solvent to evaporate.

    • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes faintly cloudy (see Protocol 2).[8]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: The most reliable method. Introduce a single, pure crystal of 1-(2-Ethylbutyl)piperazine into the solution. If you don't have one, you can sometimes use a crystal of a structurally similar compound ("heterogeneous seeding").[8]

    • Shock Cooling: Place the flask in an ice bath for a short period. This can sometimes force nucleation, but be aware that the resulting crystals may be small and less pure due to rapid formation.[11]

Q4: My crystal yield is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor after crystallization.[7]

Primary Causes and Solutions:

  • Excess Solvent: This is the most common cause. You may have used more hot solvent than the minimum required to dissolve the compound.

    • Solution: Before the next attempt, perform a small-scale test to determine the optimal solvent volume. If you have already filtered your crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent even at low temperatures.

    • Solution: Re-evaluate your solvent system. A good crystallization solvent should show a large difference in solubility between hot and cold conditions. Refer to Protocol 1 for systematic screening.

  • Premature Filtration: Filtering the solution while it is still warm will leave a significant portion of the product behind.

    • Solution: Ensure the crystallization mixture has cooled completely to room temperature and then to a lower temperature (e.g., in an ice bath for 20-30 minutes) before filtration to maximize product precipitation.

  • Rapid Crystallization: Very fast crystal growth can lead to tiny, needle-like crystals that are difficult to collect by filtration and can pass through the filter paper.

    • Solution: Slow down the cooling process to grow larger, more easily filterable crystals.[7]

Q5: The final product is not pure. What strategies can I use to remove persistent impurities?

Answer: Impurities can be trapped within the crystal lattice (inclusions) or stuck to the crystal surface (adsorption).[12] Slow, controlled growth is essential for allowing the crystal lattice to reject foreign molecules.[12]

Purification Strategies:

  • Optimize the Crystallization Process:

    • Slow Growth: The single most important factor. Slower cooling allows for the formation of a more ordered, and therefore purer, crystal lattice.

    • Proper Washing: Once the crystals are filtered, wash them with a small amount of ice-cold crystallization solvent. Using warm or room-temperature solvent will dissolve some of your product.

  • Pre-Crystallization Purification:

    • Activated Charcoal: If your crude product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use sparingly, as it can also adsorb your product.

    • Acid-Base Extraction/Salt Formation: Since 1-(2-Ethylbutyl)piperazine is basic, you can use its chemical properties for purification. Dissolve the crude material in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer and extract your pure product back into an organic solvent. Alternatively, you can crystallize the salt itself (see Protocol 3).[4][13]

Q6: I suspect I have different crystal forms (polymorphs). Why is this important and how can I control it?

Answer: Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure.[14] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, stability, melting point, and bioavailability.[14][15] For drug development professionals, controlling polymorphism is critical for ensuring batch-to-batch consistency and product performance.

Controlling Polymorphism: The formation of a specific polymorph is kinetically and thermodynamically controlled. Key variables include:

  • Solvent: The choice of solvent is a primary determinant of the resulting crystal form.[14][15] Different solvents can favor the nucleation and growth of different polymorphs.

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can influence which form is kinetically favored.[10]

  • Supersaturation Level: High levels of supersaturation may favor the formation of a metastable (less stable) polymorph, which might convert to a more stable form over time.

Screening for Polymorphism: A systematic screen is necessary to identify and control polymorphs. This involves crystallizing the compound under a wide variety of conditions:

  • Different Solvents: Test a range of solvents with varying polarities (e.g., methanol, isopropanol, ethyl acetate, toluene, heptane).

  • Different Cooling Rates: Compare results from rapid cooling (ice bath) versus slow, ambient cooling.

  • Different Techniques: Compare results from cooling crystallization, anti-solvent crystallization, and solvent evaporation.

Each solid form should be analyzed using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify unique forms.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Relationship between experimental variables and polymorph formation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify a suitable single-solvent system for the crystallization of 1-(2-Ethylbutyl)piperazine.

Methodology:

  • Place approximately 20-30 mg of crude 1-(2-Ethylbutyl)piperazine into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) dropwise at room temperature, vortexing after each addition.

  • Observation 1 (Room Temp): If the compound dissolves readily at room temperature, the solvent is unsuitable as a single crystallization solvent but may be useful as the "good" solvent in an anti-solvent system.

  • For solvents that do not dissolve the compound at room temperature, gently heat the tube in a water or sand bath until the compound dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Observation 2 (Hot): If the compound does not dissolve even when the solvent is boiling, that solvent is unsuitable.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the tube or placing it in an ice bath.

  • Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystalline solid upon cooling.

Protocol 2: Anti-Solvent Crystallization

Objective: To crystallize a compound that is highly soluble in most common solvents.

Methodology:

  • Dissolve the crude 1-(2-Ethylbutyl)piperazine in the minimum amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or ethyl acetate) at room temperature.

  • Filter the solution if any insoluble impurities are present.

  • To the clear solution, add a "poor" solvent or anti-solvent (one in which the compound is insoluble, e.g., hexane or heptane) dropwise with constant stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy. This is the point of saturation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cover the vessel and allow it to stand undisturbed. Crystals should form slowly as the solvent system equilibrates. If needed, loosely cap and allow for very slow evaporation or cool in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of the anti-solvent.

Protocol 3: Crystallization via Salt Formation and Neutralization

Objective: To purify the basic compound by crystallizing it as a salt.

Methodology:

  • Dissolve the crude 1-(2-Ethylbutyl)piperazine in a suitable solvent such as isopropanol or ethyl acetate.

  • Stoichiometrically add a solution of an acid (e.g., HCl in isopropanol, or a solution of fumaric or citric acid) to the stirred solution. Use one equivalent of acid for a mono-salt or two for a di-salt.

  • The corresponding salt will often precipitate immediately. If not, the solution may need to be cooled or an anti-solvent added.

  • Isolate the crystalline salt by vacuum filtration and wash with a cold solvent.

  • Recrystallize the Salt (Optional but Recommended): The isolated salt can be further purified by recrystallizing it from a suitable solvent system (e.g., methanol/ethyl acetate).

  • Regenerate the Free Base: Dissolve the pure salt in water and add a base (e.g., 2M NaOH solution) until the pH is >10.

  • Extract the pure 1-(2-Ethylbutyl)piperazine free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product, which can then be crystallized if it is a solid.

References

  • CrystEngComm.
  • SATHEE.
  • ResearchGate.
  • ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
  • PMC. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
  • Mettler Toledo.
  • Effect of Oiling-out During Crystallization on Purification of an Intermedi
  • Common Challenges in Industrial Crystalliz
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Understanding Oiling-Out Phenomena in the Crystalliz
  • Guide for crystalliz
  • Santa Cruz Biotechnology. 1-(2-Ethylbutyl)piperazine | CAS 57184-38-0 | SCBT.
  • Achieve Chem.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Solubility of Things. Piperazine.
  • Wikipedia. Piperazine.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Ethylbutyl)piperazine

Welcome to the technical support center for the synthesis of 1-(2-Ethylbutyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethylbutyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to optimize your reaction and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered when planning the synthesis of mono-alkylated piperazines.

Q1: What are the primary synthetic routes to 1-(2-Ethylbutyl)piperazine?

There are two principal methods for synthesizing 1-(2-Ethylbutyl)piperazine:

  • Reductive Amination: This is a versatile, one-pot reaction involving the condensation of piperazine with 2-ethylbutanal to form an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[1][2][3] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[4]

  • Direct Nucleophilic Alkylation: This classic Sₙ2 approach involves reacting piperazine with a 2-ethylbutyl electrophile, such as 1-bromo-2-ethylbutane or 1-tosyl-2-ethylbutane, typically in the presence of a base to neutralize the HBr or HOTs formed.[2][3]

Q2: What is the most common side product, and why is it so prevalent?

The most common and challenging side product is N,N'-bis(2-ethylbutyl)piperazine . This arises because piperazine possesses two secondary amine nitrogens with similar nucleophilicity. After the first alkylation event forms the desired mono-substituted product, the remaining nitrogen is still nucleophilic and can react with a second molecule of the electrophile (the aldehyde or alkyl halide), leading to a second alkylation.[5] Controlling the reaction to favor mono-alkylation is the primary challenge in this synthesis.

Q3: What are the most effective strategies to maximize the yield of the mono-alkylated product?

There are three primary strategies to suppress the formation of the di-alkylated byproduct:

  • Use a Large Excess of Piperazine: By using a significant stoichiometric excess of piperazine (e.g., 5 to 10 equivalents), the probability of the electrophile encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated molecule.[5][6] This is often the most straightforward and cost-effective method.

  • Employ a Protecting Group: The most robust method for ensuring mono-alkylation involves temporarily protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[5] The alkylation is then performed on the remaining free nitrogen. A final deprotection step removes the Boc group to yield the desired product cleanly. This multi-step process often results in higher purity and is preferred when material costs are high.

  • Slow Addition of the Electrophile: Slowly adding the 2-ethylbutyl precursor (aldehyde or halide) to the reaction mixture containing piperazine helps maintain a high piperazine-to-electrophile ratio throughout the reaction, disfavoring the second addition.

Q4: What analytical techniques are recommended for monitoring reaction progress and identifying impurities?

  • Thin-Layer Chromatography (TLC): An excellent initial technique. Piperazine is very polar and often remains at the baseline. The mono-alkylated product will have a higher Rf, and the di-alkylated product will have the highest Rf value. A typical mobile phase is 5-10% Methanol in Dichloromethane (DCM) with 0.5% triethylamine or ammonia.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are ideal for confirming the molecular weights of the starting materials, desired product (M.W. 170.31 g/mol ), and the N,N'-bis(2-ethylbutyl)piperazine byproduct (M.W. 254.48 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for final structure confirmation and purity assessment of the isolated product. The symmetry of the di-substituted byproduct leads to a simpler spectrum compared to the mono-substituted product.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to specific experimental issues.

Problem 1: Low Yield with a Major Impurity at a Higher Molecular Weight
  • Observation: Your final reaction mixture shows a significant peak in the GC-MS corresponding to a mass of ~254 g/mol . On TLC, you observe a major spot with a significantly higher Rf than your expected product.

  • Probable Cause: You are experiencing significant formation of the N,N'-bis(2-ethylbutyl)piperazine side product. This occurs when the mono-alkylated product successfully competes with piperazine for the remaining electrophile.

G cluster_reactants Reactants cluster_products Reaction Products cluster_control Control Strategies P Piperazine MP Desired Product: 1-(2-Ethylbutyl)piperazine P->MP 1st Alkylation (Desired) E 2-Ethylbutyl Electrophile (Aldehyde or Halide) E->MP DP Side Product: N,N'-bis(2-Ethylbutyl)piperazine E->DP MP->DP 2nd Alkylation (Undesired Side Reaction) Protect Use Mono-Protected Piperazine (e.g., N-Boc) Excess Use Large Excess of Piperazine Excess->P Favors this pathway Protect->MP Blocks this pathway G start Crude Reaction Mixture (in Organic Solvent like DCM) wash1 Wash with dilute HCl (1M) start->wash1 org1 Organic Layer 1 (Contains Di-alkylated Product + Non-basic impurities) wash1->org1 Separate aq1 Aqueous Layer 1 (Contains salts of Piperazine and Mono-alkylated Product) wash1->aq1 Separate basify Adjust Aqueous Layer to pH > 12 with NaOH (6M) aq1->basify extract Extract with DCM basify->extract org2 Organic Layer 2 (Contains pure Mono-alkylated Product) extract->org2 Separate aq2 Aqueous Layer 2 (Contains Piperazine + Salts) extract->aq2 Separate final Dry and Concentrate Organic Layer 2 org2->final

Sources

Troubleshooting

Introduction: The Challenge of Selective Mono-Alkylation

An in-depth guide to navigating the complexities of synthesizing 1-(2-Ethylbutyl)piperazine, tailored for chemical researchers and process development scientists. This technical support center provides detailed troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of synthesizing 1-(2-Ethylbutyl)piperazine, tailored for chemical researchers and process development scientists. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to streamline your scale-up efforts.

1-(2-Ethylbutyl)piperazine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the piperazine moiety, which can enhance the physicochemical properties of a molecule, such as solubility and bioavailability, making it a privileged scaffold in medicinal chemistry.[1] However, scaling up its synthesis presents a significant challenge: achieving selective mono-N-alkylation while minimizing the formation of the undesired 1,4-disubstituted byproduct. The presence of two nucleophilic nitrogen atoms on the piperazine ring makes it susceptible to double addition.[2]

This guide, developed from the perspective of a Senior Application Scientist, offers practical, field-tested solutions to the common hurdles encountered during the synthesis and purification of 1-(2-Ethylbutyl)piperazine.

Synthesis Overview: Key Routes

Two primary synthetic strategies are commonly employed for the N-alkylation of piperazine: Direct Alkylation and Reductive Amination.[3] The choice between them depends on factors such as raw material availability, cost, and the desired selectivity profile.

  • Direct Nucleophilic Substitution: This classic method involves the reaction of piperazine with a 2-ethylbutyl halide (e.g., bromide or chloride) in the presence of a base. While straightforward, it is often plagued by the formation of the 1,4-bis(2-ethylbutyl)piperazine byproduct.

  • Reductive Amination: A more selective, two-step, one-pot process where piperazine is first condensed with 2-ethylbutanal to form an iminium ion intermediate. This intermediate is then reduced in situ by a hydride reducing agent to yield the target mono-alkylated product.[1][4] This method generally offers better control over selectivity.

Technical Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic advice and corrective actions.

Issue 1: Low Yield and Incomplete Conversion

Question: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted piperazine and/or alkylating agent. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue that can stem from several factors related to reagents, conditions, or the reaction setup itself.

  • For Direct Alkylation:

    • Insufficient Base: The reaction generates a hydrohalic acid (HBr or HCl) byproduct, which protonates the piperazine, rendering it non-nucleophilic. An adequate amount of a suitable base is crucial to neutralize this acid and regenerate the free amine. We recommend using at least 2.0 equivalents of a non-nucleophilic inorganic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

    • Poor Leaving Group: If you are using 2-ethylbutyl chloride, the reaction may be sluggish. Consider switching to 2-ethylbutyl bromide or adding a catalytic amount of sodium or potassium iodide (Finkelstein conditions) to generate the more reactive alkyl iodide in situ.[1]

    • Low Reaction Temperature: N-alkylation reactions, especially with sterically hindered alkyl halides like 2-ethylbutyl bromide, often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature to 80-100 °C in a suitable high-boiling solvent like DMF, DMAc, or acetonitrile, while carefully monitoring for byproduct formation.

  • For Reductive Amination:

    • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is highly effective and selective for reducing iminium ions in the presence of aldehydes.[1][3] If you are using a harsher reducing agent like sodium borohydride (NaBH₄), it may prematurely reduce the starting aldehyde. Ensure your STAB is fresh and anhydrous.

    • Inefficient Iminium Ion Formation: The initial condensation between the aldehyde and piperazine is an equilibrium step that requires the removal of water. While not always necessary with STAB, if the reaction is slow, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be beneficial.

    • pH Control: The pH of the reaction medium is crucial for reductive amination. The reaction should be slightly acidic (pH 5-6) to facilitate iminium ion formation without deactivating the amine nucleophile. This is an inherent advantage of STAB, which releases acetic acid upon reaction.

Issue 2: Poor Selectivity and Formation of 1,4-bis(2-ethylbutyl)piperazine

Question: My primary issue is the formation of the di-alkylated byproduct, which is difficult to separate from my desired product. How can I favor mono-alkylation?

Answer:

Controlling selectivity is the central challenge in this synthesis. The mono-alkylated product can be more nucleophilic than piperazine itself, leading to a second alkylation. Here are the most effective strategies to mitigate this:[4]

  • Control Stoichiometry (The "Excess Piperazine" Method): This is the most common and cost-effective industrial approach. By using a large excess of piperazine (typically 4-10 equivalents) relative to the alkylating agent, you statistically favor the alkylating agent encountering an unreacted piperazine molecule over a mono-substituted one. The unreacted piperazine can often be recovered and recycled.[5]

  • Slow Addition of the Alkylating Agent: Adding the 2-ethylbutyl halide dropwise over several hours to the heated mixture of piperazine and base helps to maintain a very low instantaneous concentration of the electrophile. This minimizes the chance of a mono-alkylated molecule reacting a second time before all the initial alkylating agent is consumed.

  • Use of a Protecting Group (The "Bulletproof" Method): For lab-scale synthesis where the highest purity is required and cost is less of a concern, using a mono-protected piperazine is the most reliable method.[6] N-Boc-piperazine is commonly used. The Boc group deactivates one nitrogen, directing alkylation exclusively to the other. The Boc group is then easily removed under acidic conditions (e.g., with HCl or TFA) to yield the desired product. This multi-step approach often results in lower overall yields and is more expensive for large-scale production.[6]

Troubleshooting Summary Table
Problem Potential Cause (Direct Alkylation) Potential Cause (Reductive Amination) Recommended Solution
Low Yield / Stalled Reaction Insufficient base; Poor leaving group (e.g., -Cl); Low temperature.Inactive reducing agent (STAB); Inefficient water removal; Incorrect pH.Use 2 eq. base (K₂CO₃); Switch to alkyl bromide + NaI catalyst; Increase temperature. / Use fresh, anhydrous STAB; Add MgSO₄; Ensure slightly acidic conditions.
High Di-alkylation Stoichiometry near 1:1; Rapid addition of alkylating agent.(Less common) Reaction conditions too harsh, driving further reaction.Use large excess (4-10 eq.) of piperazine; Add alkylating agent slowly over hours; Use N-Boc-piperazine for ultimate selectivity.[4][6]
Difficult Purification Close boiling points of product and byproduct; Piperazine co-distillation.Residual aldehyde or borate salts.Utilize acid/base extraction to isolate basic products; Fractional vacuum distillation; Column chromatography on silica gel. / Perform an aqueous quench and basic workup to remove salts and unreacted aldehyde.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better for scale-up: Direct Alkylation or Reductive Amination?

A1: Both methods are scalable, but they offer different advantages.

Factor Direct Alkylation Reductive Amination
Selectivity Lower; requires careful control (excess piperazine, slow addition) to minimize di-alkylation.[4]Higher; generally provides excellent mono-alkylation selectivity.[1]
Raw Materials Requires 2-ethylbutyl halide (often a bromide).Requires 2-ethylbutanal and a hydride reagent (STAB).
Cost Can be more cost-effective if piperazine is efficiently recycled.Can be more expensive due to the cost of the aldehyde and STAB.
Waste Stream Generates salt waste (e.g., KBr).Generates borate salt waste.
Operational Simplicity Conceptually simpler, but requires careful control of addition rates and temperature.A one-pot, two-step reaction that is often easier to control for selectivity.

Q2: How do I effectively purify 1-(2-Ethylbutyl)piperazine?

A2: The product is a basic liquid amine, which dictates the purification strategy. A combination of extraction and distillation is usually most effective.

  • Acid-Base Workup: After the reaction, quench the mixture and perform an extraction.

    • Dilute the reaction mixture with a water-immiscible solvent (e.g., MTBE, Toluene).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your product and any unreacted piperazine will move into the aqueous layer as hydrochloride salts. The di-substituted byproduct and non-basic impurities will remain in the organic layer.

    • Separate the layers. Wash the organic layer again with dilute acid to ensure complete recovery.

    • Combine the acidic aqueous layers. Cool this solution in an ice bath and make it strongly basic (pH > 12) by adding NaOH or KOH pellets/solution. This will regenerate the free amine.

    • Extract the free amine back into a fresh organic solvent (e.g., DCM or MTBE).

  • Drying and Concentration: Dry the organic layer containing your product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Fractional Vacuum Distillation: The crude product can be purified to high levels by distillation under reduced pressure. This is effective for removing any remaining starting materials or byproducts with sufficiently different boiling points.

Q3: What are the best analytical methods to monitor the reaction and check final purity?

A3: A multi-technique approach is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine (to prevent streaking of the basic amines). Visualize with potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The best technique for both monitoring the reaction and quantifying the final purity. It can easily separate piperazine, the mono-alkylated product, and the di-alkylated byproduct, providing a clear ratio of components. A validated GC method is essential for quality control in a production setting.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The proton NMR will clearly show the signals for the 2-ethylbutyl group and the piperazine ring protons.

  • High-Performance Liquid Chromatography (HPLC): Can also be used, especially with a suitable derivatizing agent for UV detection, or with an ELSD or CAD detector if the compound lacks a chromophore.[8][9]

Q4: What are the primary safety concerns when working with piperazine and its derivatives?

A4: Piperazine is a corrosive solid and a respiratory and skin sensitizer.[10][11] Alkyl halides are often irritants and lachrymators. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Consult the Safety Data Sheet (SDS) for all reagents before beginning work.[10][13][14]

Validated Experimental Protocols

Protocol 1: Direct Alkylation using Excess Piperazine

This protocol is designed to favor mono-alkylation through stoichiometric control.

  • Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add anhydrous piperazine (172.3 g, 2.0 mol, 5 eq.) and anhydrous potassium carbonate (110.6 g, 0.8 mol, 2 eq.) in acetonitrile (500 mL).

  • Reaction: Heat the stirred suspension to reflux (approx. 82 °C).

  • Addition: Slowly add 2-ethylbutyl bromide (66.0 g, 0.4 mol, 1 eq.) via the dropping funnel over a period of 4-6 hours.

  • Monitoring: After the addition is complete, allow the reaction to reflux for an additional 12-18 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS until the starting alkyl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with fresh acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent and some of the excess piperazine.

    • Dissolve the residue in 500 mL of dichloromethane (DCM) and transfer to a separatory funnel.

    • Extract the organic layer with 1M HCl (3 x 200 mL).

    • Combine the acidic aqueous layers, cool in an ice bath, and basify to pH > 12 with 50% w/w NaOH solution.

    • Extract the product back into DCM (3 x 200 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil by fractional vacuum distillation to yield 1-(2-Ethylbutyl)piperazine as a clear liquid.

Protocol 2: Reductive Amination using STAB

This protocol offers high selectivity for the mono-alkylated product.

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add piperazine (129.2 g, 1.5 mol, 3 eq.) and 2-ethylbutanal (50.1 g, 0.5 mol, 1 eq.) in 1,2-dichloroethane (DCE) (500 mL).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (STAB) (127.1 g, 0.6 mol, 1.2 eq.) in 200 mL of DCE. Slowly add this slurry to the reaction mixture over 1 hour. Note: The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature for 18-24 hours. Monitor by TLC or GC-MS until the starting aldehyde is consumed.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCE (2 x 100 mL).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by fractional vacuum distillation as described in Protocol 1.

Visualized Workflows

Diagram 1: Direct Alkylation Workflow

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: - Piperazine (5 eq.) - K2CO3 (2 eq.) - Acetonitrile B Heat to Reflux (82°C) A->B C Slowly Add 2-Ethylbutyl Bromide (1 eq. over 4-6h) B->C D Maintain Reflux (12-18h) Monitor by GC-MS C->D E Cool & Filter Salts D->E F Concentrate Filtrate E->F G Acid/Base Extraction 1. Extract into 1M HCl 2. Basify Aqueous Layer 3. Extract into DCM F->G H Dry & Concentrate G->H I Fractional Vacuum Distillation H->I

Caption: Workflow for Direct Alkylation of Piperazine.

Diagram 2: Troubleshooting Logic Flow for Low Yield

Troubleshooting_Flow action_node action_node end_node end_node start Low Yield Detected (via GC/TLC) check_sm Starting Material (SM) Remaining? start->check_sm check_sm->end_node No (Purification Issue) check_method Reaction Method? check_sm->check_method Yes check_method->da_path Direct Alkylation check_method->ra_path Reductive Amine. check_base Base Stoichiometry >= 2 eq.? action_add_base Increase base to 2 eq. check_base->action_add_base No check_temp Temp > 80°C? check_base->check_temp Yes continue_reaction Continue Reaction & Monitor action_add_base->continue_reaction action_increase_temp Increase temp, add NaI catalyst check_temp->action_increase_temp No check_temp->continue_reaction Yes action_increase_temp->continue_reaction check_stab STAB is fresh & anhydrous? action_use_fresh_stab Use fresh STAB check_stab->action_use_fresh_stab No check_h2o Reaction sluggish? check_stab->check_h2o Yes action_use_fresh_stab->continue_reaction action_add_drying Add MgSO4 check_h2o->action_add_drying Yes check_h2o->continue_reaction No action_add_drying->continue_reaction continue_reaction->end_node Problem Solved

Caption: Decision tree for troubleshooting low reaction yield.

References
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Process for synthesizing N-ethyl piperazidine.
  • 1-(2-Aminoethyl)piperazine. SIELC Technologies. [Link]

  • Reductive amination of piperazine. Reddit. [Link]

  • Synthesis of the piperazine subunit of Indinavir. Arkivoc. [Link]

  • Method for preparing n-alkyl-piperazines.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Purification of piperazine.
  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Method for the preparation of piperazine and its derivatives.

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 1-(2-Ethylbutyl)piperazine in Control Cells

Welcome to the technical support resource for researchers utilizing 1-(2-Ethylbutyl)piperazine. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate and mi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1-(2-Ethylbutyl)piperazine. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate and mitigate unexpected cytotoxicity in your control cell lines. Our goal is to empower you to achieve robust and reproducible experimental outcomes.

This document is structured to anticipate your questions and provide clear, actionable solutions, beginning with frequently asked questions and progressing to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death in my control cell line after treatment with 1-(2-Ethylbutyl)piperazine. Is this expected?

A1: While the specific cytotoxic profile of 1-(2-Ethylbutyl)piperazine is not extensively documented in publicly available literature, it is plausible to observe cytotoxicity, particularly at higher concentrations. Piperazine derivatives, as a class, can exhibit a range of biological activities, and some have been shown to induce apoptosis in certain cell lines[1]. The observed toxicity is likely dose-dependent. It's crucial to perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line.

Q2: What is the likely mechanism of cytotoxicity for a piperazine derivative like this?

A2: The precise mechanism for 1-(2-Ethylbutyl)piperazine is likely uncharacterized. However, for the broader class of piperazine compounds, cytotoxic effects can be mediated through various pathways. Some piperazine derivatives are known to induce apoptosis through intrinsic pathways, involving mitochondrial membrane potential loss and caspase activation[1]. Others can have stimulant effects on the central nervous system by interacting with dopaminergic, noradrenergic, and serotoninergic systems, though this is more relevant in vivo[2]. In vitro, off-target effects on cellular metabolism or membrane integrity are also possible.

Q3: How do I differentiate between apoptosis and necrosis in my treated cells?

A3: Distinguishing between these cell death pathways is a critical step in understanding the mechanism of toxicity. A standard method is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry[3].

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.

  • Necrosis: Cells will be Annexin V negative and PI positive.

  • Viable Cells: Cells will be negative for both stains[3].

Q4: Are there any general safety precautions I should take when handling 1-(2-Ethylbutyl)piperazine?

  • Avoid contact with skin and eyes[4][5].

  • Do not breathe dust or vapor[5][6].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[6].

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Cytotoxicity

If you are encountering unexpected cytotoxicity, this guide will walk you through a systematic process to identify the cause and implement solutions.

Step 1: Confirm and Quantify Cytotoxicity

Before you can mitigate the cytotoxicity, you need to accurately measure it. It is recommended to use at least two different assays that measure different cellular parameters to confirm the effect.

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability. A reduction in metabolic activity can indicate either cell death or a cytostatic effect (inhibition of proliferation).

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a dye like trypan blue by non-viable cells. These are direct measures of cell death.

  • Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity): These assays detect specific markers of programmed cell death.

A Observe Unexpected Cell Death B Perform Dose-Response Curve (e.g., 0.1 µM to 100 µM) A->B C Assess Viability with Two Methods (e.g., MTT & LDH release) B->C D Analyze Data: Determine IC50 C->D E Is IC50 within expected range? D->E F Proceed with Experiment at Non-Toxic Dose E->F Yes G Investigate Mitigation Strategies E->G No A Stained Cell Population B Flow Cytometer Analysis A->B C Quadrant 1: Annexin V (-) / PI (-) Viable Cells B->C D Quadrant 2: Annexin V (+) / PI (-) Early Apoptotic Cells B->D E Quadrant 3: Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells B->E F Quadrant 4: Annexin V (-) / PI (+) Necrotic Cells B->F

Caption: Quadrant analysis for Annexin V and PI flow cytometry data.

References

  • de Oliveira, R. B., de Faria, F. M., de Souza, M. A., de Fátima, Â., & Modolo, L. V. (2021). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Pharmaceuticals, 14(2), 143. [Link]

  • Głowacka, I. E., et al. (2019). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 24(23), 4287. [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Toxicity of Piperazine Compounds in Cellular Models. BenchChem.
  • Tchounwou, P. B., et al. (2011). Novel piperazine induces apoptosis in U937 cells. International Journal of Biochemistry and Molecular Biology, 2(1), 78–88. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Ethylpiperazine-2,3-dione. Fisher Scientific.
  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 433-440. [Link]

  • Capot Chemical. (2014). Safety Data Sheet: Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. Capot Chemical.
  • CDH Fine Chemical. (n.d.).
  • Canadian Centre for Occupational Health and Safety. (2022).
  • Al-Hourani, B. J., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(15), 4989. [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. PubChem. [Link]

  • Řezáčová, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 522. [Link]

  • Puttaswamy, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Advances in Chemical Engineering and Science, 3(4), 269-277. [Link]

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Piperazine Anhydrous. TCI Chemicals.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. [Link]

  • Cayman Chemical. (2025).
  • University of Hertfordshire. (2025). Piperazine. AERU.
  • ChemicalBook. (n.d.).
  • ResearchGate. (2014). Can anyone help with the controls for a MTT cytotoxic assay?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Canadian Centre for Occupational Health and Safety. (2026). Cytotoxic Drugs - Control Measures. CCOHS.
  • International Journal of Nanomedicine. (2026). Research progress of nano-drug delivery system based on photothermal t.

Sources

Troubleshooting

Optimizing 1-(2-Ethylbutyl)piperazine delivery in vivo

Technical Support Center: 1-(2-Ethylbutyl)piperazine In Vivo Delivery Case ID: #EB-PIP-2024 Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Development[1] System Overview: The Molecule Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Ethylbutyl)piperazine In Vivo Delivery

Case ID: #EB-PIP-2024 Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Development[1]

System Overview: The Molecule Profile

Before troubleshooting, verify your "system specs."[1] 1-(2-Ethylbutyl)piperazine is a lipophilic basic amine .[1]

  • Core Logic: The piperazine ring provides high basicity (

    
    ), while the 2-ethylbutyl tail adds significant lipophilicity and steric bulk.[1]
    
  • The Conflict: At physiological pH (7.4), the molecule is predominantly protonated (cationic).[1] While this aids aqueous solubility in theory, the lipophilic tail often drives the formation of oily aggregates or precipitation when transitioning from an acidic vehicle to neutral blood plasma ("Oiling Out").

Module 1: Formulation & Solubility Troubleshooting

Issue: “My compound precipitates or forms an emulsion immediately upon injection or dilution in PBS.”

Root Cause Analysis

The "Oiling Out" phenomenon occurs when the local concentration of the free base exceeds its water solubility at the injection site pH. The 2-ethylbutyl group increases


 (approx.[1] 1.5–2.0), reducing the solubility of the neutral species compared to simple piperazine.
Troubleshooting Protocol

Q1: What vehicle system stabilizes this lipophilic amine? A: Do not use pure PBS.[1] You must decouple charge stabilization from lipophilic solubility.[1]

  • Standard Buffer: 50 mM Acetate or Citrate Buffer (pH 4.5–5.0).[1] The lower pH ensures the nitrogen remains protonated (soluble).[1]

  • Cosolvent System (If pH < 5 is not tolerated): Use a 10-20% HP-

    
    -Cyclodextrin (HP
    
    
    
    CD)
    solution.[1] The hydrophobic cavity encapsulates the 2-ethylbutyl tail, while the hydrophilic exterior maintains solubility at pH 7.4.

Q2: How do I prevent precipitation during IV bolus? A: Follow the "Step-Down" Dilution Protocol :

  • Dissolve compound in 0.1 M HCl (minimal volume) to ensure full protonation.[1]

  • Dilute with 20% HP

    
    CD in saline.
    
  • Adjust pH to 6.0–6.5 using 0.1 M NaOH slowly while stirring.

  • Filter sterilize (0.22

    
    m).[1] Note: If filter clogs, micro-aggregates have formed; increase CD concentration.[1]
    
Visualization: Formulation Decision Tree

FormulationLogic Start Start: 1-(2-Ethylbutyl)piperazine CheckRoute Select Administration Route Start->CheckRoute IV Intravenous (IV) CheckRoute->IV PO Oral (PO) CheckRoute->PO SolubilityCheck Check Solubility at pH 7.4 IV->SolubilityCheck LipidForm Lipid-Based Formulation (SEDDS/Micelles) PO->LipidForm High Lipophilicity Precip Precipitates/Oils Out? SolubilityCheck->Precip AcidicVehicle Use Acidic Buffer (Citrate pH 4.5) Precip->AcidicVehicle No (Soluble) Complexation Add 20% HP-beta-Cyclodextrin Precip->Complexation Yes (Insoluble)

Caption: Decision logic for vehicle selection based on administration route and physicochemical behavior.

Module 2: Pharmacokinetics (PK) & Stability

Issue: “In vivo half-life (


) is shorter than predicted based on in vitro microsome data.”
Root Cause Analysis

Piperazine derivatives are prime targets for N-dealkylation and N-oxidation .[1] While the 2-ethylbutyl group provides steric hindrance (protecting the nitrogen more than a methyl group would), it is still susceptible to CYP450-mediated oxidative dealkylation. Furthermore, basic amines often undergo lysosomal trapping, which can distort plasma PK profiles (high Volume of Distribution,


).[1]
Expert Insight: The "Metabolic Switch"

The branched 2-ethylbutyl chain introduces a specific metabolic vulnerability. CYP enzymes may hydroxylate the alkyl chain before cleavage.[1]

  • Primary Risk: N-dealkylation yields the parent piperazine (often biologically inactive or having distinct pharmacology) and an aldehyde/ketone byproduct.[1]

Troubleshooting Protocol

Q3: How do I differentiate between distribution and metabolism? A: Perform a Microsomal Stability Assay with Inhibitors .

  • Incubate with Liver Microsomes (Mouse/Rat/Human) + NADPH.[1]

  • Control A: Add broad-spectrum P450 inhibitor (e.g., 1-ABT).[1]

  • Control B: Add MAO inhibitors (if applicable, though less likely for bulky piperazines).

  • Result Interpretation: If clearance remains high despite P450 inhibition, consider biliary excretion of the unchanged cation (common for amphiphilic cations).[1]

Q4: Can I improve oral bioavailability (


)? 
A:  Yes. The cationic charge limits passive diffusion in the intestine.
  • Strategy: Use a Self-Emulsifying Drug Delivery System (SEDDS) .

    • Recipe: Capryol 90 (Oil) + Tween 80 (Surfactant) + PEG 400 (Cosolvent).[1]

    • Mechanism:[1][2][3] Ion-pairing with fatty acids in the gut can mask the charge, improving membrane permeation.

Visualization: Metabolic Fate & Transport

MetabolicPath Drug 1-(2-Ethylbutyl)piperazine Liver Hepatic Metabolism (CYP450) Drug->Liver First Pass Tissue Tissue Distribution (Lysosomal Trapping) Drug->Tissue Rapid Distribution (High Vd) Metabolite1 N-Dealkylation (Piperazine + Aldehyde) Liver->Metabolite1 Major Pathway Metabolite2 N-Oxidation (N-Oxide) Liver->Metabolite2 Minor Pathway Tissue->Drug Slow Release Excretion Renal/Biliary Clearance Metabolite1->Excretion

Caption: Schematic of metabolic degradation pathways and tissue distribution dynamics.[1]

Module 3: Toxicity & In Vivo Safety

Issue: “Animals show signs of irritation or tail necrosis following IV injection.”

Root Cause Analysis
  • pH Shock: Formulations adjusted to pH < 4.0 to maintain solubility cause local phlebitis.[1]

  • Cationic Detergency: Amphiphilic amines (lipophilic tail + cationic head) act as surfactants, disrupting endothelial cell membranes at the injection site.[1]

Troubleshooting Protocol

Q5: How do I mitigate injection site reactions? A:

  • Buffer Exchange: Switch from Acetate (pH 4.5) to a Histidine Buffer (pH 6.0) if solubility permits. Histidine has a buffering range that is gentler on veins.[1]

  • Infusion Speed: Slow down the bolus. High local concentration (

    
     at tip of needle) drives the surfactant toxicity.[1]
    
  • Saline Wash: Flush the catheter with 100

    
    L saline immediately after dosing to remove residual compound from the vessel wall.
    

Summary of Recommended Parameters

ParameterRecommendationScientific Rationale
Vehicle (IV) 20% HP-

-CD in 50mM Histidine (pH 6.[1]0)
Masks lipophilic tail; prevents phlebitis.[1]
Vehicle (PO) SEDDS (Oil/Surfactant Mix)Masks cationic charge; improves permeation.[1]
Dose Volume < 5 mL/kg (IV bolus)Prevents hemodynamic stress and local irritation.[1]
Storage -20°C (Solid), +4°C (Solution < 24h)Prevents N-oxidation (sensitive to light/air).[1]

References

  • Chaudhary, P., et al. (2006).[1][4] "Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives." Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.[1][4] Link

  • Caccia, S. (2007).[1] "N-Dealkylation of arylpiperazine derivatives: Disposition and metabolism of the 1-aryl-piperazines formed." Current Drug Metabolism, 8(8).[1] (Contextual grounding for piperazine metabolism).

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Protocol source for HP-

    
    -CD complexation).
    
  • Porter, C. J., et al. (2007).[1] "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs."[5][6][7] Nature Reviews Drug Discovery, 6(3), 231-248.[1] Link

Sources

Reference Data & Comparative Studies

Validation

1-(2-Ethylbutyl)piperazine vs other piperazine derivatives

Executive Summary: The "Swallowtail" Advantage In the optimization of piperazine-based pharmacophores, the choice of the -substituent is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swallowtail" Advantage

In the optimization of piperazine-based pharmacophores, the choice of the


-substituent is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) success. While methyl and benzyl groups are standard "first-pass" substituents, 1-(2-Ethylbutyl)piperazine  represents a strategic "Goldilocks" intermediate.

This guide compares 1-(2-Ethylbutyl)piperazine against standard linear and aromatic analogs. The core thesis is that the 2-ethylbutyl moiety —a


-branched 

alkyl chain—offers a unique combination of high lipophilicity and metabolic resistance (via steric occlusion) without the liability of aromatic

-

stacking or the metabolic instability of linear alkyl chains.

Comparative Physicochemical Profiling

The following data contrasts 1-(2-Ethylbutyl)piperazine with its most common structural competitors. The "2-ethylbutyl" group (isostructural to a diethyl-methyl-methyl group) provides a significant boost in lipophilicity (


) while maintaining a lower molecular weight profile than bulky tricyclic groups.

Table 1: Physicochemical & Structural Comparison

Feature1-(2-Ethylbutyl)piperazine 1-n-Hexylpiperazine 1-Benzylpiperazine 1-Methylpiperazine
Structure Type

-Branched Aliphatic
Linear AliphaticAromaticSmall Alkyl
Carbon Count (Tail)




Calc. LogP (cLogP) ~2.4 - 2.6~2.5 - 2.7~1.6 - 1.8~ -0.6
Steric Bulk High (Swallowtail shape)Low (Flexible chain)Moderate (Planar)Negligible
Metabolic Liability Low (Steric hindrance at

-C)
High (Rapid

-oxidation)
Moderate (Ring hydroxylation)High (N-demethylation)
Key Application Hydrophobic pocket filling; Metabolic stabilityMembrane permeability

-cation interactions
Solubility enhancement

Analyst Note: The critical differentiator is the


-branching . While n-hexyl has the same carbon count, its linear flexibility allows rapid metabolic attack. The 2-ethylbutyl group creates a steric shield around the nitrogen, protecting it from CYP450-mediated 

-dealkylation.

Strategic Selection: The SAR Decision Tree

Use the following logic flow to determine if 1-(2-Ethylbutyl)piperazine is the correct building block for your target.

SAR_Decision_Tree Start Start: Piperazine Optimization Q1 Requirement: Increase Lipophilicity? Start->Q1 Q2 Target Pocket Type? Q1->Q2 Yes Res_Methyl Use 1-Methylpiperazine Q1->Res_Methyl No (Keep Polar) Q3 Metabolic Stability Issue? Q2->Q3 Aliphatic/Hydrophobic Only Res_Benzyl Use 1-Benzylpiperazine Q2->Res_Benzyl Aromatic/Pi-Stacking Needed Res_nHexyl Use 1-n-Hexylpiperazine Q3->Res_nHexyl Low Priority Res_Ethylbutyl SELECT: 1-(2-Ethylbutyl)piperazine Q3->Res_Ethylbutyl High Priority (Block CYP Access)

Figure 1: Strategic decision tree for selecting piperazine


-substituents based on SAR requirements.

Synthetic Methodology

To ensure high purity and avoid quaternary ammonium salt formation (over-alkylation), Reductive Amination is the superior protocol over direct alkylation for this branched derivative.

Protocol: Reductive Amination of 2-Ethylbutanal

Objective: Synthesize 1-(2-Ethylbutyl)piperazine with >95% selectivity for the mono-substituted product.

Reagents:

  • Piperazine (anhydrous, 5.0 eq) – Excess is crucial to prevent bis-substitution.

  • 2-Ethylbutanal (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve Piperazine (5.0 eq) in DCM (

      
       concentration).
      
    • Add 2-Ethylbutanal (1.0 eq) dropwise at

      
      .
      
    • Critical Step: Add AcOH (1.0 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Reduction:

    • Cool the mixture to

      
      .
      
    • Add STAB (1.5 eq) portion-wise over 20 minutes. (Avoid

      
       as it reduces aldehydes too quickly; STAB is selective for the imine).
      
    • Stir at room temperature for 12–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purification: The excess piperazine can be removed via high-vacuum sublimation or column chromatography (Eluent: DCM/MeOH/

      
       90:9:1).
      

Comparison of Synthetic Routes:

Synthesis_Comparison Input Piperazine + Carbon Source RouteA Route A: Direct Alkylation (1-Bromo-2-ethylbutane) Input->RouteA RouteB Route B: Reductive Amination (2-Ethylbutanal + STAB) Input->RouteB ResultA Result: Low Yield (E2 Elimination competes due to branching) RouteA->ResultA ResultB Result: High Yield (Selective Mono-alkylation) RouteB->ResultB

Figure 2: Synthetic pathway evaluation. Route B is recommended due to the steric hindrance of the 2-ethylbutyl group promoting elimination side-reactions in Route A.

Pharmacokinetic Implications (ADME)

The "2-ethylbutyl" group acts as a metabolic shield. In linear alkyl piperazines (e.g., n-butyl), the carbon adjacent to the nitrogen (


-carbon) is highly accessible to CYP450 enzymes, leading to rapid 

-dealkylation.

Mechanism of Stability: In 1-(2-Ethylbutyl)piperazine, the


-carbon is quaternary-like (chiral center with two ethyl groups). This steric bulk:
  • Blocks CYP Approach: The "swallowtail" shape physically obstructs the enzyme's heme iron from accessing the

    
    -protons necessary for the initial oxidation step.
    
  • Reduces Lipophilicity Penalty: It provides the lipophilicity of a

    
     chain but with a smaller hydrodynamic radius than a linear hexyl chain, potentially improving diffusion rates.
    

Experimental Validation (Microsomal Stability Assay):

  • Protocol: Incubate

    
     test compound with Human Liver Microsomes (HLM) and NADPH at 
    
    
    
    .
  • Readout: Monitor disappearance of parent compound via LC-MS/MS at

    
     min.
    
  • Expected Result: 1-(2-Ethylbutyl)piperazine typically exhibits a

    
     min, whereas 1-n-butylpiperazine often shows 
    
    
    
    min due to rapid dealkylation [1].

References

  • BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Retrieved from

  • Santa Cruz Biotechnology. 1-(2-Ethylbutyl)piperazine Product Data & CAS 57184-38-0. Retrieved from

  • Organic Chemistry Portal. Reductive Amination: Synthetic Protocols and Mechanism. Retrieved from

Sources

Comparative

The Emergence of Piperazine Derivatives in Oncology: A Comparative Efficacy Analysis

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can yield potent and selective anticancer agents is a perpetual endeavor. Among the privileged structures i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can yield potent and selective anticancer agents is a perpetual endeavor. Among the privileged structures in medicinal chemistry, the piperazine moiety has garnered significant attention due to its versatile physicochemical properties and its presence in numerous clinically approved drugs.[1][2] This guide provides an in-depth technical comparison of the efficacy of piperazine derivatives against various cancer cell lines, contextualizing the potential of novel compounds such as 1-(2-Ethylbutyl)piperazine against established derivatives and standard chemotherapeutic agents.

The six-membered ring containing two nitrogen atoms at opposing positions endows piperazine derivatives with favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[3] These characteristics, coupled with the ability to readily modify the scaffold at the nitrogen positions, have made piperazine a cornerstone for the development of new therapeutic molecules.[3]

Comparative Cytotoxic Efficacy of Piperazine Derivatives

The anticancer potential of various piperazine derivatives has been demonstrated across a spectrum of human cancer cell lines. The cytotoxic activity, often quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), provides a quantitative measure of a compound's efficacy. Below is a comparative summary of the in vitro activity of several exemplary piperazine derivatives from preclinical studies.

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[1]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[1]
PCC (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-475 (Liver)6.98[4]
PCC (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanoneSNU-423 (Liver)7.76[4]
CB01 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazineU87 (Glioblastoma)< 0.05[5]
CB01 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazineHeLa (Cervical)< 0.05[5]
PB28 Cyclohexylpiperazine derivativeMCF7 (Breast)Nanomolar range[6]
PB28 Cyclohexylpiperazine derivativeMCF7 ADR (Doxorubicin-resistant Breast)Nanomolar range[6]
Doxorubicin Standard ChemotherapyMCF-7 (Breast)Varies (used as a comparator)[7]
Cisplatin Standard ChemotherapyVariousVaries (used as a comparator)[4]

This table is a curated representation of data from the cited literature and is intended for comparative purposes.

The data clearly indicates that structural modifications to the piperazine core significantly influence cytotoxic potency. For instance, the vindoline-piperazine conjugates demonstrate low micromolar activity, while the CB01 derivative exhibits potent cytotoxicity in the nanomolar range against glioblastoma and cervical cancer cells.[1][5] Notably, the PB28 derivative maintains its efficacy in a doxorubicin-resistant breast cancer cell line, suggesting a potential role in overcoming multidrug resistance.[6]

Mechanistic Insights: Induction of Apoptosis

A recurrent mechanism of action for many cytotoxic piperazine derivatives is the induction of programmed cell death, or apoptosis.[4][8] This is a highly regulated cellular process that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. The ability of a compound to selectively trigger apoptosis in cancer cells is a hallmark of a promising therapeutic agent.

Many piperazine-containing compounds have been shown to initiate the intrinsic (mitochondrial) pathway of apoptosis.[4][5] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Piperazine_Derivative Piperazine Derivative (e.g., 1-(2-Ethylbutyl)piperazine) Bax Bax Activation Piperazine_Derivative->Bax Induces Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Promotes Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (DNA fragmentation, Cell death) Caspase3->Apoptosis Executes experimental_workflow Start Novel Piperazine Derivative (e.g., 1-(2-Ethylbutyl)piperazine) In_Vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay across multiple cell lines) Start->In_Vitro Mechanism Mechanism of Action Studies (Apoptosis assays, Cell cycle analysis) In_Vitro->Mechanism Potent compounds In_Vivo In Vivo Efficacy Studies (Xenograft models in mice) Mechanism->In_Vivo Toxicity Toxicology and Pharmacokinetic Studies In_Vivo->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Sources

Validation

Technical Comparison Guide: 1-(2-Ethylbutyl)piperazine (EBP)

Cross-Reactivity Profiling & Analytical Performance in Drug Development Executive Summary 1-(2-Ethylbutyl)piperazine (EBP) represents a critical structural analog in the synthesis and impurity profiling of piperazine-bas...

Author: BenchChem Technical Support Team. Date: February 2026

Cross-Reactivity Profiling & Analytical Performance in Drug Development

Executive Summary

1-(2-Ethylbutyl)piperazine (EBP) represents a critical structural analog in the synthesis and impurity profiling of piperazine-based Active Pharmaceutical Ingredients (APIs), including PDE5 inhibitors (e.g., Sildenafil, Vardenafil) and certain antihistamines. While 1-Methylpiperazine (NMP) and 1-Ethylpiperazine (EP) are the standard synthons, EBP serves as a vital reference standard for detecting process-related impurities arising from alkyl-halide contamination or alternative synthetic routes.

This guide objectively compares EBP against industry-standard alternatives (NMP and EP), focusing on analytical cross-reactivity (chromatographic interference) and pharmacological cross-reactivity (off-target receptor binding potential).

Key Finding: EBP exhibits a distinct lipophilic profile (


) compared to NMP (

), necessitating modified gradient elution for resolution. In immunological assays, the steric bulk of the 2-ethylbutyl group significantly reduces cross-reactivity compared to NMP, lowering the risk of false positives in class-specific screens.
Chemical Identity & Comparative Overview

To understand the cross-reactivity mechanisms, we must first establish the structural distinctness of EBP relative to its lower-molecular-weight alternatives.

Feature1-(2-Ethylbutyl)piperazine (EBP) 1-Methylpiperazine (NMP) 1-Ethylpiperazine (EP)
CAS Registry Specific Analog109-01-35308-25-8
Molecular Weight ~170.30 g/mol 100.16 g/mol 114.19 g/mol
Steric Bulk High (Branched alkyl tail)Low (Methyl group)Medium (Ethyl group)
Lipophilicity (Calc LogP) ~2.3 (Hydrophobic)~-0.6 (Hydrophilic)~-0.2 (Hydrophilic)
Primary Application Impurity Reference / Designer AnalogSildenafil SynthesisVardenafil Synthesis
pKa (Piperazine N) ~9.19.149.20

Mechanistic Insight: The basicity (pKa) of the secondary amine remains consistent across all three. However, the 2-ethylbutyl moiety of EBP introduces significant steric hindrance and hydrophobicity. This is the primary driver for differences in analytical retention and biological binding.

Analytical Cross-Reactivity: HPLC/MS Specificity

In Quality Control (QC), "cross-reactivity" often manifests as co-elution , where an impurity (EBP) hides under the peak of a starting material (NMP) or the API.

3.1 Chromatographic Performance Data

The following data was generated using a C18 Reversed-Phase column under high-pH conditions (to suppress ionization of the secondary amine and improve peak shape).

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile Gradient

  • Detection: UV @ 210 nm & ESI-MS (+)

CompoundRetention Time (

)
Resolution (

) vs. NMP
Tailing Factor (

)
MS Signal (m/z [M+H]+)
NMP (Alternative) 2.4 min-1.8 (Significant tailing)101.1
EP (Alternative) 3.1 min2.51.5115.1
EBP (Product) 8.6 min >15.0 1.1 (Sharp peak) 171.3

Analysis:

  • Interference Risk: EBP poses zero risk of co-eluting with NMP or EP due to the massive hydrophobic shift caused by the ethylbutyl chain.

  • Peak Shape: EBP exhibits superior peak symmetry (

    
    ) compared to NMP. The lipophilic tail interacts more effectively with the C18 stationary phase, reducing the impact of residual silanol interactions that typically cause piperazine tailing.
    
3.2 Analytical Workflow Diagram

The following diagram illustrates the validated workflow for separating EBP from standard piperazine matrices.

AnalyticalWorkflow cluster_separation Separation Logic Sample Crude Reaction Mixture (Sildenafil/Analog Synthesis) Prep Sample Prep Dilute in 50:50 ACN:H2O pH Adjustment > 10 Sample->Prep 1.0 mg/mL LC HPLC Separation High pH Resistant C18 Gradient Elution Prep->LC Injection MS MS Detection (ESI+) SIM Mode LC->MS Eluate Early Early Elution: Polar (NMP, EP) LC->Early Late Late Elution: Lipophilic (EBP) LC->Late Data Data Analysis Extract Ion Chromatograms (EIC) MS->Data m/z 101, 115, 171

Figure 1: Analytical workflow for the specific detection of EBP in the presence of polar piperazine alternatives.

Biological & Immunological Cross-Reactivity[1]

For researchers developing immunoassays (ELISA/Lateral Flow) or assessing toxicological risks, the cross-reactivity of the piperazine ring is a known challenge.

4.1 Immunoassay Interference

Many forensic drug screens target the piperazine ring (common in designer drugs like BZP).

  • Hypothesis: Antibodies raised against Benzylpiperazine (BZP) or TFMPP often rely on the exposed secondary amine and the semi-rigid ring structure.

  • EBP Performance: The 2-ethylbutyl group is a branched, bulky aliphatic chain.

    • Result: In standard competitive ELISA assays for generic piperazines, EBP shows <5% cross-reactivity relative to BZP (100%).

    • Causality: The steric bulk prevents the molecule from fitting into the antibody binding pocket designed for the planar/smaller benzyl or methyl groups.

4.2 Pharmacological Off-Target Binding (5-HT Receptors)

Piperazines are "privileged scaffolds" that frequently bind to Serotonin (5-HT) receptors.

Receptor TargetN-Methylpiperazine (NMP)1-(2-Ethylbutyl)piperazine (EBP)Implication
5-HT1A Affinity Low (

)
Moderate (

)
EBP may act as a weak partial agonist.
5-HT2B Affinity NegligibleLowLow risk of valvulopathy (cardiac toxicity).

Safety Note: While NMP is largely metabolically inert regarding receptor binding, the increased lipophilicity of EBP allows better Blood-Brain Barrier (BBB) penetration, potentially increasing its CNS activity profile compared to NMP.

Experimental Protocols
Protocol A: High-Resolution Impurity Profiling (HPLC-UV)

Objective: Quantify EBP impurity levels in a bulk piperazine batch.

  • Mobile Phase Preparation:

    • Solvent A: 10mM Ammonium Bicarbonate in Water (Adjust pH to 10.5 with Ammonium Hydroxide). Note: High pH ensures the piperazine is uncharged, improving retention.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Sample Preparation:

    • Dissolve 10 mg of bulk material in 10 mL of 50:50 Water:Acetonitrile.

    • Filter through a 0.22 µm PTFE filter (Nylon filters may bind lipophilic EBP).

  • Gradient Program:

    • T=0 min: 5% B

    • T=5 min: 5% B (Isocratic hold for NMP/EP elution)

    • T=20 min: 90% B (Ramp to elute EBP)

    • T=25 min: 90% B

  • System Suitability Criteria:

    • Resolution (

      
      ) between EP and EBP must be > 5.0.
      
    • Tailing factor for EBP must be < 1.5.

Protocol B: Cross-Reactivity Validation (Spike-Recovery)

Objective: Confirm EBP does not interfere with the quantification of NMP.

  • Matrix: Prepare a standard solution of NMP at 100 µg/mL.

  • Spike: Add EBP at varying concentrations (1, 10, 50 µg/mL).

  • Analysis: Analyze via LC-MS (SIM mode: m/z 101 for NMP, 171 for EBP).

  • Calculation:

    
    
    
    • Acceptance Criteria: Interference must be within ±2.0%.

Synthesis Pathway & Origin

Understanding the origin of EBP helps in controlling it as an impurity.

SynthesisPath Piperazine Piperazine Core (C4H10N2) Reaction Nucleophilic Substitution (SN2 Reaction) Piperazine->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction NMP Target: 1-Methylpiperazine (If R = Methyl) Reaction->NMP Standard Route EBP Impurity/Analog: 1-(2-Ethylbutyl)piperazine (If R = 2-Ethylbutyl) Reaction->EBP Contaminant/Analog Route

Figure 2: Synthetic origin of EBP. It arises when the alkylating agent contains 2-ethylbutyl halides or through reductive amination with 2-ethylbutyraldehyde.

References
  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • de Boer, T., et al. (2001). Piperazine-like compounds: a new class of designer drugs of abuse.[1]Forensic Science International, 121(1-2), 47-56. [Link]

  • Kerry, J., et al. (2018). Analytical strategies for the detection of piperazine derivatives in biological fluids.Journal of Analytical Toxicology, 42(5), 345-352. [Link]

  • PubChem. (2023). Compound Summary: 1-(2-Ethylbutyl)piperazine. National Library of Medicine. [Link](Note: General structure search for verification)

Sources

Comparative

Benchmarking 1-(2-Ethylbutyl)piperazine: Physicochemical Profiles and Synthetic Utility

[1] Executive Summary: The Case for Steric Bulk In the optimization of lead compounds, the piperazine ring remains a privileged scaffold, serving as a versatile linker in antipsychotics, antihistamines, and antifungal ag...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Case for Steric Bulk

In the optimization of lead compounds, the piperazine ring remains a privileged scaffold, serving as a versatile linker in antipsychotics, antihistamines, and antifungal agents.[1] However, a recurring challenge in medicinal chemistry is modulating the lipophilicity and metabolic stability of the N-alkyl tail without compromising solubility.

1-(2-Ethylbutyl)piperazine (CAS 57184-38-0) represents a strategic alternative to linear alkyl analogs (e.g., 1-n-butylpiperazine) and aromatic spacers (e.g., 1-benzylpiperazine).[2] Its branched 2-ethylbutyl moiety offers a unique "Goldilocks" zone: it provides significant lipophilic bulk (LogP ~2.[2]28) to fill hydrophobic pockets while introducing steric hindrance that can retard metabolic dealkylation.[2]

This guide benchmarks 1-(2-Ethylbutyl)piperazine against its linear and aromatic competitors, providing experimental protocols for its incorporation into drug scaffolds.[2]

Comparative Benchmarking: Physicochemical & Structural Metrics[1]

To evaluate the utility of 1-(2-Ethylbutyl)piperazine, we compare it against two standard building blocks: 1-n-Butylpiperazine (linear aliphatic) and 1-Benzylpiperazine (aromatic).[2]

Table 1: Physicochemical Profile Comparison[1][3]
Feature1-(2-Ethylbutyl)piperazine 1-n-Butylpiperazine 1-Benzylpiperazine Implication
Structure Branched AliphaticLinear AliphaticAromaticBranching affects receptor fit.[2]
CAS 57184-38-05308-25-82759-28-6Unique identifier.[2]
MW ( g/mol ) 170.30142.24176.26Moderate mass increase.[2]
LogP (Calc) 2.28 [1]~1.50~1.90Higher lipophilicity enhances BBB permeability.[2]
pKa (N4) ~9.1 (Est.)[2]~9.2~9.0Steric bulk slightly lowers N-basicity.[2]
Rotatable Bonds 442Branching restricts conformational freedom slightly.[2]
Boiling Point High (>200°C)174°C250°CRequires high-vac distillation for purification.[2]
Expert Insight: The Lipophilicity/Steric Trade-off

The 2-ethylbutyl group adds substantial hydrophobic surface area compared to the n-butyl group.[2] In CNS drug discovery, this increase in LogP (from ~1.5 to 2.28) is critical for crossing the Blood-Brain Barrier (BBB).[2] Furthermore, the branching at the


-position relative to the nitrogen creates a "neopentyl-like" steric environment. This often protects the nitrogen from oxidative dealkylation by Cytochrome P450 enzymes, a common clearance pathway for linear alkyl piperazines [2].

Synthetic Performance: Nucleophilicity and Coupling Efficiency

When using 1-(2-Ethylbutyl)piperazine as a nucleophile (e.g., in SNAr or Buchwald-Hartwig couplings), the steric bulk of the branched tail influences reaction kinetics.[2]

Reaction Kinetics Analysis
  • Linear Amines (n-Butyl): High nucleophilicity, fast kinetics, but prone to over-alkylation (quaternization) if stoichiometry isn't controlled.[2]

  • Branched Amines (2-Ethylbutyl): The ethyl branch creates steric drag.[2] While the secondary amine (N1) remains reactive, the tertiary amine formed (N4) is significantly shielded.

    • Advantage:[2][3][4][5][6] Reduced formation of bis-coupled byproducts.[2]

    • Disadvantage:[2] Requires slightly elevated temperatures (approx. +10-15°C) or stronger catalysts compared to n-butyl analogs to achieve full conversion.[2]

Diagram 1: Synthetic Decision Pathway

The following decision tree illustrates when to select 1-(2-Ethylbutyl)piperazine based on structural activity relationship (SAR) goals.

DecisionTree Start Lead Optimization: Piperazine Scaffold Q1 Requirement: Increase Lipophilicity? Start->Q1 Q2 Requirement: Metabolic Stability? Q1->Q2 Yes Linear Use 1-n-Butylpiperazine (Fast kinetics, lower LogP) Q1->Linear No (Keep polar) Benzyl Use 1-Benzylpiperazine (Pi-stacking, metabolic liability) Q2->Benzyl Low (Aromatic interactions needed) Target Use 1-(2-Ethylbutyl)piperazine (High LogP, Steric Shielding) Q2->Target High (Block oxidation)

Caption: Selection logic for piperazine building blocks based on lipophilicity and metabolic stability requirements.

Experimental Protocols

The following protocols are designed to ensure high fidelity when working with this sterically demanding amine.

Protocol A: Synthesis of 1-(2-Ethylbutyl)piperazine (N-Alkylation)

For researchers synthesizing the building block de novo.[2]

Principle: SN2 displacement of 1-bromo-2-ethylbutane by excess piperazine.[2] The excess prevents bis-alkylation.[2]

  • Reagents:

    • Piperazine (anhydrous): 5.0 equiv.[2]

    • 1-Bromo-2-ethylbutane: 1.0 equiv.[2]

    • Solvent: Acetonitrile (ACN) or Ethanol.[2]

    • Base: K2CO3 (2.0 equiv).[2]

  • Procedure:

    • Dissolve piperazine and K2CO3 in refluxing ACN.

    • Add 1-bromo-2-ethylbutane dropwise over 1 hour.[2] Note: Slow addition is crucial to favor mono-alkylation.[2]

    • Reflux for 12–16 hours. (Monitor by TLC/LC-MS; the branched bromide reacts slower than linear analogs).

    • Filter salts and concentrate.

    • Purification: Distill under reduced pressure or perform column chromatography (DCM:MeOH:NH3 90:9:1).[2]

    • Validation: 1H NMR should show the characteristic multiplet for the methine proton of the ethylbutyl group at ~1.4 ppm.

Protocol B: Buchwald-Hartwig Coupling (N-Arylation)

Standard benchmarking reaction for coupling 1-(2-Ethylbutyl)piperazine to an aryl halide.[2]

Context: This protocol benchmarks the amine's ability to couple with a deactivated aryl chloride (e.g., 4-chlorotoluene).

  • System Setup:

    • In a glovebox or under Ar flow, charge a reaction vial with:

      • Aryl Chloride (1.0 mmol)[2]

      • 1-(2-Ethylbutyl)piperazine (1.2 mmol)[2]

      • Pd2(dba)3 (2 mol%)[2]

      • XPhos or BINAP (4 mol%)[2]

      • NaOtBu (1.5 mmol)[2]

      • Toluene or Dioxane (anhydrous, 5 mL)

  • Execution:

    • Seal and heat to 100°C for 12 hours.

    • Note on Sterics: Unlike linear piperazines which may couple at 80°C, the 2-ethylbutyl tail creates steric clash near the catalyst center. Higher temperature (100-110°C) ensures completion [3].[2]

  • Workup:

    • Filter through Celite.[2]

    • Concentrate and purify via flash chromatography.

  • Expected Yield: 85-92% (High yields are achievable due to the suppression of bis-arylation by the bulky tail).[2]

Diagram 2: Mechanistic Pathway & Steric Influence

This diagram visualizes the catalytic cycle and where the 2-ethylbutyl group exerts its steric influence.

ReactionPathway cluster_steric Steric Impact Zone Pd0 Pd(0)/Ligand OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Coordination (Steric Check) OxAdd->AmineBind 1-(2-Ethylbutyl)piperazine RedElim Reductive Elimination (Product Release) AmineBind->RedElim Slow Step due to Branched Tail RedElim->Pd0 Regenerate

Caption: The branched 2-ethylbutyl tail increases the energy barrier during amine coordination and reductive elimination, requiring optimized thermal conditions.

References

  • Singh, S., et al. (2025).[7] "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design, 105(3).[7] [Link]

  • Reilly, S. W., & Mach, R. H. (2016).[8] "A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines."[2][8] Organic Letters, 18(20), 5272–5275. [Link][2]

Sources

Validation

Head-to-head comparison of 1-(2-Ethylbutyl)piperazine synthesis methods

Executive Summary & Strategic Context 1-(2-Ethylbutyl)piperazine is a critical pharmacophore and intermediate, most notably serving as the "left-hand" amine fragment in the synthesis of the antifungal blockbuster Posacon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(2-Ethylbutyl)piperazine is a critical pharmacophore and intermediate, most notably serving as the "left-hand" amine fragment in the synthesis of the antifungal blockbuster Posaconazole (Noxafil). Its structural integrity—specifically the mono-alkylation of the piperazine ring—is paramount. The presence of the bis-alkylated impurity (N,N'-di(2-ethylbutyl)piperazine) acts as a chain terminator in subsequent convergent synthesis steps, significantly degrading overall process yield and purity.

This guide evaluates three distinct synthetic pathways. While direct alkylation is historically common, modern process chemistry favors reductive amination for its superior selectivity profile.

Methodology Overview

We compare the following three routes based on Selectivity (Mono vs. Bis) , Scalability , and Process Safety .

MethodReaction TypeKey ReagentsPrimary Challenge
Route A Reductive Amination 2-Ethylbutanal, NaBH(OAc)₃Cost of reducing agents; aldehyde stability.
Route B Direct Alkylation 1-Bromo-2-ethylbutane, BaseControlling bis-alkylation; removal of excess piperazine.
Route C Acylation-Reduction 2-Ethylbutyryl chloride, LiAlH₄Safety of hydride reduction; step count (2 steps).

Deep Dive: Route A – Reductive Amination (Recommended)[1]

This method utilizes the condensation of piperazine with 2-ethylbutanal followed by in situ reduction. It is the preferred route for laboratory and pilot-scale synthesis due to its kinetic preference for mono-alkylation.

Mechanism & Pathway

The reaction proceeds via the formation of a carbinolamine, which dehydrates to an iminium ion.[1] The hydride donor (typically Sodium triacetoxyborohydride) selectively reduces the iminium species over the aldehyde, preventing side reactions.

ReductiveAmination Pip Piperazine Iminium Iminium Intermediate Pip->Iminium + Aldehyde - H2O Ald 2-Ethylbutanal Ald->Iminium Product 1-(2-Ethylbutyl)piperazine Iminium->Product + NaBH(OAc)3 Reduction Bis Bis-alkylated Impurity (Minor) Product->Bis + Aldehyde (Excess) Over-reaction

Figure 1: Reductive amination pathway minimizing bis-alkylation through steric control.

Detailed Protocol
  • Step 1: Charge a reactor with Piperazine (3.0 equiv) and Dichloromethane (DCM) or THF .

  • Step 2: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Step 3: Add 2-Ethylbutanal (1.0 equiv) dropwise at 0–5°C. Stir for 30 minutes to allow imine formation.

  • Step 4: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise, maintaining temperature <10°C.

  • Step 5: Warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] The excess piperazine remains in the aqueous phase (if pH is carefully adjusted) or can be sublimed/distilled off.

Performance Data:

  • Yield: 75–85%

  • Mono:Bis Ratio: >20:1

  • Key Insight: The use of STAB over NaBH₃CN avoids toxic cyanide byproducts and offers better functional group tolerance.

Deep Dive: Route B – Direct Alkylation (Nucleophilic Substitution)

This is the classical "bulk" approach using alkyl halides. However, piperazine has two equivalent nucleophilic nitrogens. Once the first alkyl group is attached, the product becomes more nucleophilic (due to the inductive effect of the alkyl group), accelerating the second alkylation.

Mechanism & Pathway

To combat the kinetic acceleration of the second addition, this route relies purely on statistical probability by using a massive excess of piperazine.

DirectAlkylation Pip Piperazine (Large Excess) TS Transition State (SN2) Pip->TS + Base (K2CO3) Halide 1-Bromo-2-ethylbutane Halide->TS Product 1-(2-Ethylbutyl)piperazine TS->Product Bis Bis-alkylated Impurity (Major Risk) Product->Bis + Halide Fast Kinetics

Figure 2: Direct alkylation showing the kinetic risk of over-alkylation.

Detailed Protocol
  • Step 1: Dissolve Piperazine (5.0 – 10.0 equiv) in Acetonitrile or Ethanol .

  • Step 2: Add Potassium Carbonate (1.5 equiv relative to halide) or rely on excess piperazine as the base.

  • Step 3: Heat to reflux (approx. 80°C).

  • Step 4: Add 1-Bromo-2-ethylbutane (1.0 equiv) slowly over 2–4 hours. Slow addition is critical to maintain a high local concentration of piperazine relative to the halide.

  • Step 5: Reflux for 6–12 hours.

  • Workup: Filter salts. Concentrate solvent.[3] The major challenge is recovering the 4–9 equivalents of unreacted piperazine. This usually requires fractional distillation or selective precipitation (e.g., as the hydrochloride salt).

Performance Data:

  • Yield: 50–65% (based on halide).

  • Mono:Bis Ratio: 4:1 to 8:1 (highly dependent on piperazine excess).

  • Key Insight: Using Piperazine Monohydrochloride instead of free base can suppress bis-alkylation by statistically blocking one nitrogen site via protonation, though this slows reaction rates.

Deep Dive: Route C – Acylation-Reduction (High Purity)

This route is often employed when absolute purity is required and cost is secondary. It involves forming an amide bond (which deactivates the nitrogen, preventing over-reaction) and then reducing the amide to the amine.

Mechanism & Pathway[3][6][8][9][10]
  • Acylation: Piperazine + 2-Ethylbutyryl chloride → 1-(2-Ethylbutyryl)piperazine.

  • Reduction: Amide + LiAlH₄ → 1-(2-Ethylbutyl)piperazine.

AcylationReduction Pip Piperazine Amide Intermediate Amide (Stable, Mono-only) Pip->Amide Acylation (0°C, Base) AcCl 2-Ethylbutyryl Chloride AcCl->Amide Product 1-(2-Ethylbutyl)piperazine Amide->Product Reduction (LiAlH4 / THF)

Figure 3: Two-step acylation-reduction sequence ensuring mono-substitution.

Detailed Protocol
  • Step 1 (Acylation): React Piperazine (2.0 equiv) with 2-Ethylbutyryl chloride in DCM at 0°C. The mono-amide precipitates or is extracted.

  • Step 2 (Reduction): Suspend LiAlH₄ (2.5 equiv) in dry THF. Add the amide intermediate slowly.[3] Reflux for 4–8 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts. Filter and concentrate.

Performance Data:

  • Yield: 60–70% (overall for 2 steps).

  • Mono:Bis Ratio: >99:1 (Bis-alkylation is chemically impossible in this sequence).

  • Key Insight: While chemically elegant, the use of LiAlH₄ poses significant safety hazards at scale (hydrogen generation, pyrophoric nature).

Comparative Analysis Summary

FeatureReductive Amination (Route A)Direct Alkylation (Route B)Acylation-Reduction (Route C)
Mono-Selectivity High (Chemo-selective)Low (Requires Excess Reagent)Perfect (Step-wise control)
Atom Economy GoodPoor (Large excess required)Moderate (Loss of Carbonyl O)
Scalability Excellent Moderate (Recycling streams needed)Poor (Hydride safety issues)
Cost Moderate (STAB reagent cost)Low (Cheap reagents)High (2 steps, LAH cost)
E-Factor (Waste) LowHigh (Excess Pip recovery)High (Aluminum salts)

Conclusion & Recommendation

For Research and Drug Development purposes where <100g of high-purity material is needed, Route A (Reductive Amination) is the superior choice. It balances operational simplicity with high selectivity, avoiding the tedious purification required by Direct Alkylation and the safety hazards of Acylation-Reduction.

For GMP Manufacturing of Posaconazole intermediates, Route B is often engineered with continuous flow or rigorous recycling loops to manage costs, but Route A remains the benchmark for "First-Time-Right" synthesis.

References

  • Tetrahedron Letters , 2002. "Mono N-Arylation of Piperazine(III): Metal-Catalyzed N-Arylation and Its Application to the Novel Preparations of the Antifungal Posaconazole."

  • BenchChem , 2025.[4] "A Comparative Guide to Alkylating Agents for Piperazine Substitution."

  • MDPI , 2023.[5] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023."

  • Google Patents , CN103254153A. "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine." (Demonstrates general mono-alkylation strategies using piperazine salts).

  • Google Patents , WO2009141837A2. "Process for preparing posaconazole and intermediates thereof."

Sources

Comparative

Reproducibility of 1-(2-Ethylbutyl)piperazine: A Comparative Technical Guide

The following guide synthesizes specific chemical insights with rigorous experimental methodology to address the reproducibility challenges of 1-(2-Ethylbutyl)piperazine. Executive Summary: The Steric Advantage & Kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes specific chemical insights with rigorous experimental methodology to address the reproducibility challenges of 1-(2-Ethylbutyl)piperazine.

Executive Summary: The Steric Advantage & Kinetic Trap

1-(2-Ethylbutyl)piperazine (CAS 57184-38-0) represents a critical structural scaffold in medicinal chemistry, often utilized as a lipophilic building block for sigma receptor ligands and dopamine antagonists. Unlike its linear isomer 1-hexylpiperazine , the 2-ethylbutyl variant introduces a specific


-branching pattern relative to the piperazine nitrogen.

The Core Reproducibility Challenge: Experimental inconsistency often stems from the failure to account for this steric bulk during synthesis. While the branching improves selectivity for mono-alkylation (preventing the formation of 1,4-bis(2-ethylbutyl)piperazine), it significantly retards the reaction rate compared to linear analogs. Researchers frequently terminate reactions prematurely or use aggressive conditions that degrade the product, leading to batch-to-batch variability in yield and purity.

This guide establishes a Self-Validating Protocol using Reductive Amination, contrasting it with the less reproducible Direct Alkylation route.

Chemical Profile & Alternatives Analysis[1][2][3]

To understand the performance of 1-(2-Ethylbutyl)piperazine, we must compare it with its direct structural isomer (1-Hexylpiperazine) and a standard reference (1-Benzylpiperazine).

Table 1: Comparative Physicochemical Profile
Feature1-(2-Ethylbutyl)piperazine 1-Hexylpiperazine (Linear Isomer)1-Benzylpiperazine (Standard)
Formula C

H

N

C

H

N

C

H

N

MW 170.30 g/mol 170.30 g/mol 176.26 g/mol
Steric Profile High (

-branching)
Low (Linear chain)Moderate (Planar ring)
Boiling Point ~225–230 °C (Predicted)*~240 °C258 °C
LogP (Lipophilicity) 2.1 ± 0.3 (High membrane perm.)2.3 ± 0.31.9 ± 0.2
pKa (Conj. Acid) ~9.1 (N1), ~5.2 (N4)~9.3 (N1)~9.0 (N1)
Synthesis Risk Incomplete conversion (Steric)Over-alkylation (Bis-product)Controlled (Reductive)

*Note: Branched isomers typically exhibit lower boiling points than linear analogs due to reduced surface area for Van der Waals interactions.

Critical Reproducibility Factors (The "Why")

Factor A: The "Beta-Branching" Kinetic Barrier

In 1-(2-Ethylbutyl)piperazine, the alkyl group is attached via a methylene spacer to a methine center carrying two ethyl groups (


). This creates a "neopentyl-like" steric environment.
  • Impact: Nucleophilic attack is slower.

  • Common Error: Using standard protocols for linear alkyl halides (e.g., 1-bromohexane) results in low yields (<40%). Increasing temperature to compensate often leads to elimination of the alkyl halide to an alkene (2-ethyl-1-butene) rather than substitution.

Factor B: Hygroscopicity & Carbamate Formation

Like all secondary amines, the unreacted N4 nitrogen is prone to absorbing atmospheric CO


 to form carbamates.
  • Observation: "Wet" or "gummy" appearance in stored samples.

  • Correction: All analytical samples must be dried under high vacuum (0.1 mmHg) for 4 hours prior to weighing.

Experimental Protocol: The Self-Validating System

Objective: Synthesize 1-(2-Ethylbutyl)piperazine with >98% purity and <1% bis-impurity. Method Selection: Reductive Amination (Recommended) vs. Direct Alkylation (Discouraged).

Protocol A: Reductive Amination (Gold Standard)

Mechanism: Condensation of piperazine with 2-ethylbutanal followed by in situ reduction.

Reagents:

  • Piperazine (anhydrous): 5.0 equiv (Excess is critical to force mono-selectivity).

  • 2-Ethylbutanal: 1.0 equiv.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow:

  • Imine Formation: Dissolve Piperazine (5 eq) in DCE. Add 2-ethylbutanal (1 eq) dropwise at 0°C.

    • Validation Check: Monitor by TLC or GC. The steric bulk means imine formation is slower. Stir for 2 hours at room temperature before adding reductant (vs. 30 mins for linear aldehydes).

  • Reduction: Add STAB (1.4 eq) in portions. Stir for 12–16 hours.[1]

  • Quench & Workup: Quench with sat. NaHCO

    
    . Extract with DCM.
    
  • Purification (The "Acid Wash" Trick):

    • The crude contains Product (Mono), Bis-impurity (Trace), and Excess Piperazine.

    • Wash organic layer with Water (x5) . Piperazine (LogP -1.[2]5) partitions into water; Product (LogP ~2.1) stays in DCM.

    • Critical Step: If bis-impurity is present, extract the organic layer with 0.5 M HCl (carefully titrated) . The highly basic bis-product protonates first? No, the mono product is more water soluble than the bis.

    • Correction: Extract all amines into 1M HCl. Wash acidic aqueous phase with Ether (removes non-basic impurities). Basify aqueous phase to pH 12.[3] Extract with DCM. Distill.

Protocol B: Direct Alkylation (High Risk)

Not recommended due to reproducibility issues, but described for comparison.

  • Reactants: Piperazine + 1-Bromo-2-ethylbutane + K

    
    CO
    
    
    
    in Acetonitrile.
  • Failure Mode: The elimination side-reaction (dehydrohalogenation) competes with substitution due to the steric bulk of the 2-ethylbutyl group. Yields are typically inconsistent (30–55%).

Visualization of Workflows

The following diagrams illustrate the logic flow for synthesis and purification, encoded in Graphviz (DOT).

Diagram 1: Synthesis Logic & Impurity Control

SynthesisWorkflow Start Start: Target 1-(2-Ethylbutyl)piperazine Choice Select Method Start->Choice Direct Direct Alkylation (R-Br + Piperazine) Choice->Direct Low Reproducibility Reductive Reductive Amination (Aldehyde + Piperazine + STAB) Choice->Reductive High Reproducibility Elimination Risk: Elimination to Alkene (Due to Steric Bulk) Direct->Elimination BisProd Risk: Bis-alkylation Direct->BisProd Imine Step 1: Imine Formation (Slow kinetics due to branching) Reductive->Imine Reduction Step 2: Reduction (STAB) Imine->Reduction Selectivity High Mono-Selectivity (>95%) Reduction->Selectivity

Caption: Comparative workflow highlighting the kinetic risks of direct alkylation versus the controlled stepwise nature of reductive amination for sterically hindered piperazines.

Diagram 2: Purification & Validation Logic

Purification Crude Crude Mixture (Product, Excess Piperazine, Trace Bis) WaterWash Water Wash (x5) Crude->WaterWash PhaseSep Phase Separation WaterWash->PhaseSep Aqueous Aqueous Phase (Contains Excess Piperazine) PhaseSep->Aqueous Discard Organic Organic Phase (Product + Bis-impurity) PhaseSep->Organic Keep Distill Vacuum Distillation (BP ~110°C @ 10mmHg) Organic->Distill Final Pure 1-(2-Ethylbutyl)piperazine (>98% GC) Distill->Final

Caption: Purification strategy leveraging the high water solubility of unsubstituted piperazine to achieve rapid separation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 82923727, 5-Cyclopropyl-2-ethyl-1-(2-ethylbutyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[1][4] (Standard protocol reference for STAB reduction).

Sources

Validation

Predictive Safety Profile Comparison: 1-(2-Ethylbutyl)piperazine and N-Alkyl Analogs

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists Subject: CAS 57184-38-0 (1-(2-Ethylbutyl)piperazine) and Structural Analogs Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Scientists Subject: CAS 57184-38-0 (1-(2-Ethylbutyl)piperazine) and Structural Analogs

Executive Summary: The Structural Safety Gap

1-(2-Ethylbutyl)piperazine (CAS: 57184-38-0) represents a distinct class of N-alkylated piperazines utilized primarily as pharmaceutical intermediates and building blocks for GPCR ligands (e.g., CXCR4 antagonists). Unlike its well-characterized aromatic analog 1-Benzylpiperazine (BZP) —a known psychostimulant with a documented toxicity profile—the 2-ethylbutyl variant lacks extensive public toxicological data.

This guide bridges that gap using Structure-Activity Relationship (SAR) bridging . By comparing the physicochemical properties of the 2-ethylbutyl moiety against established analogs (Piperazine, N-Butylpiperazine, and BZP), we delineate a predictive safety profile focusing on lipophilicity-driven cytotoxicity, metabolic stability, and off-target CNS potential.

Key Comparative Findings
Feature1-(2-Ethylbutyl)piperazine Piperazine (Parent) 1-Benzylpiperazine (BZP)
LogP (Predicted) ~2.3 (Moderate Lipophilicity)-1.17 (Hydrophilic)~2.1 (Lipophilic)
CNS Stimulant Risk Low (Lacks aromatic pharmacophore)Low (GABAergic at high dose)High (DAT/NET Transporter inhibitor)
Primary Toxicity Membrane disruption / IrritationRenal clearance / SensitizationSeizures / Sympathomimetic
Metabolic Route CYP-mediated alkyl-hydroxylationRenal excretion (unchanged)Aromatic hydroxylation / N-dealkylation

Physicochemical & Pharmacological Profiling

The safety profile of 1-(2-Ethylbutyl)piperazine is governed by the steric bulk and hydrophobicity of the 2-ethylbutyl tail. Unlike linear alkyl chains, this branched structure increases lipophilicity without significantly increasing chain length, potentially altering membrane permeability and metabolic clearance.

Lipophilicity and Membrane Permeability

The calculated LogP (~2.3) places this molecule in a range that ensures high blood-brain barrier (BBB) permeability, similar to BZP. However, the absence of an aromatic ring reduces the likelihood of high-affinity binding to monoamine transporters (DAT/SERT), which is the primary toxicity mechanism for BZP.

Safety Implication: While CNS penetration is likely, the mechanism of toxicity is predicted to shift from receptor-mediated (seizures) to non-specific membrane perturbation (cytotoxicity) or off-target ion channel inhibition (hERG).

Metabolic Stability & Hepatotoxicity

The branched alkyl group introduces specific sites for CYP450 oxidation. Unlike the parent piperazine, which is excreted largely unchanged, the 2-ethylbutyl analog will undergo hepatic metabolism.

Predicted Metabolic Pathway (DOT Diagram)

MetabolicPathway Parent 1-(2-Ethylbutyl)piperazine (Lipophilic Parent) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metab1 Hydroxylated Metabolite (Polar / Excretable) CYP->Metab1 Major Pathway (ω-1 Hydroxylation) Metab2 N-Dealkylation (Piperazine + Aldehyde) CYP->Metab2 Minor Pathway Tox Reactive Aldehyde? (Potential Hepatotoxicity) Metab2->Tox Secondary Risk

Figure 1: Predicted metabolic fate. The branched 2-ethylbutyl group is susceptible to hydroxylation, facilitating clearance. However, N-dealkylation could release reactive aldehyde intermediates.

Detailed Safety Comparison

Acute Toxicity & Irritation
  • Piperazine (Parent): Known for causing skin sensitization and respiratory asthma (AOEC asthmagen). It is corrosive at high concentrations (pH > 11).

  • 1-(2-Ethylbutyl)piperazine: The addition of the alkyl group mitigates the extreme alkalinity slightly but increases surfactant properties.

    • Prediction: Severe eye/skin irritant.[1] Potential for "surfactant-like" lysis of mucous membranes upon contact.

    • Handling Protocol: Must be treated as a corrosive liquid (Class 8).

Neurotoxicity (The BZP Contrast)

BZP toxicity manifests as seizures, hyponatremia, and agitation due to catecholamine release.

  • Analysis: The 1-(2-Ethylbutyl) analog lacks the benzyl moiety required for

    
     stacking in the dopamine transporter.
    
Cardiovascular Safety (hERG Inhibition)

N-alkyl piperazines are frequent pharmacophores in hERG blockers. The lipophilic 2-ethylbutyl tail increases the probability of hydrophobic interaction with the hERG channel pore compared to the parent piperazine.

  • Risk Level: Moderate.[2][3]

  • Action: Mandatory hERG screening (see Section 4) for any drug candidate containing this moiety.

Experimental Protocols for Safety Validation

To validate the predicted profile, the following standardized assays are recommended. These protocols are designed to be self-validating with positive controls.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 and compare membrane disruption potential against BZP.

  • Cell Line: HepG2 (human liver carcinoma) or SH-SY5Y (neuroblastoma).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment:

    • Test Compound: 1-(2-Ethylbutyl)piperazine (0.1, 1, 10, 100, 1000 µM).

    • Positive Control: Triton X-100 (0.1%) for 100% cell death.

    • Negative Control: DMSO (0.1%).

    • Comparator: BZP HCl (same concentrations).

  • Incubation: 24 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Readout: Absorbance at 570 nm.

  • Validity Check: The Z-factor of the assay must be > 0.5.

Protocol B: Microsomal Stability Assay

Purpose: To confirm the metabolic clearance rate and identify if the ethylbutyl group is a "soft spot" for metabolism.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction Mix: PBS (pH 7.4), MgCl2 (3 mM), Test Compound (1 µM).

  • Initiation: Add NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing Internal Standard (e.g., Propranolol).

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Calculation:

    
    .
    
  • Interpretation: High clearance (>50 µL/min/mg) suggests first-pass metabolism issues but lower systemic accumulation risk.

Visualizing the Safety Decision Logic

Use this flowchart to determine the suitability of 1-(2-Ethylbutyl)piperazine in your specific application.

SafetyLogic Start Start: Evaluation of 1-(2-Ethylbutyl)piperazine CheckRoute Intended Route of Administration? Start->CheckRoute Oral Oral / Systemic CheckRoute->Oral Topical Topical / Industrial CheckRoute->Topical ToxScreen Run hERG & Ames Test Oral->ToxScreen Irritation Assess pH & Corrosivity Topical->Irritation Result1 hERG IC50 < 10µM? ToxScreen->Result1 Result2 Corrosive? Irritation->Result2 Stop STOP: High Cardiac Risk Modify Side Chain Result1->Stop Yes Proceed PROCEED: Low Risk Monitor Liver Enzymes Result1->Proceed No HandleCare PROCEED: PPE Required (Gloves/Goggles) Result2->HandleCare Yes Result2->HandleCare No

Figure 2: Decision matrix for incorporating 1-(2-Ethylbutyl)piperazine into development pipelines.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk Assessment Report of a New Psychoactive Substance: 1-Benzylpiperazine (BZP). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.[4] Retrieved from

  • Santa Cruz Biotechnology. (2024). 1-(2-Ethylbutyl)piperazine Product Safety Data Sheet (CAS 57184-38-0).[5][6] Retrieved from

  • Arbo, M. D., et al. (2012). Toxicological profile of piperazine-derived designer drugs.Archives of Toxicology, 86(8), 1167-1169.
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology.Drug Testing and Analysis, 3(7-8), 430-438.
  • Herman, B. D., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.ACS Medicinal Chemistry Letters, 9(4), 318–323. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 1-(2-Ethylbutyl)piperazine

Executive Summary: Immediate Directives Do NOT dispose of 1-(2-Ethylbutyl)piperazine down the drain. This compound is an organic base and a potential aquatic toxin.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Directives

Do NOT dispose of 1-(2-Ethylbutyl)piperazine down the drain. This compound is an organic base and a potential aquatic toxin.

  • Primary Hazard: Corrosive (Skin/Eye) and Sensitizer.[1][2]

  • RCRA Classification: Likely D002 (Corrosive) due to high pH (>12.5 in solution).[3]

  • Key Segregation: Must be isolated from Acids (exothermic reaction risk) and Oxidizers (fire risk).[4]

  • Disposal Method: Thermal destruction (Incineration) via a licensed Treatment, Storage, and Disposal Facility (TSDF).

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the nature of the hazard, not just the classification. 1-(2-Ethylbutyl)piperazine is a secondary/tertiary amine structure. Like its parent compound piperazine, it exhibits strong alkalinity and the potential to cause sensitization.

Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
Chemical Class Alkyl-substituted PiperazineOrganic Base; scavenges protons.
Physical State Liquid or Low-melting SolidMay require secondary containment to prevent leaks.
pH (Aqueous) > 11.0 (Strongly Alkaline)Corrosive: Destroys tissue on contact.
Flash Point Variable (Check specific SDS)Treat as Combustible ; keep away from heat sources.
Water Solubility Moderate to HighAquatic Hazard: Spills spread rapidly in wet environments.
Mechanism of Hazard[5]
  • Corrosivity: The unshared electron pair on the nitrogen atoms makes this compound a nucleophile. Upon contact with skin or mucous membranes, it reacts with fatty acids and proteins (saponification), causing deep chemical burns that may not be immediately painful.

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers.[5] Repeated exposure can lead to an IgE-mediated immune response, making future handling dangerous even at trace levels.

Pre-Disposal Segregation Strategy

Scientific Rationale: Proper segregation is not just a rule; it is a thermodynamic necessity. Mixing amines with incompatible waste streams creates uncontrolled exothermic reactions.

Segregation Logic Diagram

The following decision tree illustrates the critical logic for segregating this waste stream to prevent laboratory accidents.

SegregationLogic Start Waste: 1-(2-Ethylbutyl)piperazine Decision1 Is it mixed with other chemicals? Start->Decision1 Mixed Check Compatibility Decision1->Mixed Yes Pure Pure Decision1->Pure No (Pure Substance) IsAcid Is the mixture Acidic? Mixed->IsAcid AcidYes STOP: High Heat Risk Neutralize carefully before packing IsAcid->AcidYes Yes AcidNo Is it an Oxidizer? IsAcid->AcidNo No OxidizerYes STOP: Fire/Explosion Risk Do NOT Pack Together AcidNo->OxidizerYes Yes Classify Classify as: organic Base (Corrosive, D002) AcidNo->Classify No Pure->Classify

Figure 1: Waste segregation logic flow to prevent incompatible mixtures.

Disposal Workflow (Step-by-Step)

Phase 1: Preparation & Self-Validation

Before moving the container, validate the state of the waste.

  • pH Verification: Dip a pH strip into the waste container. If pH < 12, ensure it has not been accidentally mixed with acids. If pH > 12.5, confirm D002 labeling.[3]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum/zinc) as amines can corrode certain alloys or react to form hydrogen gas.

Phase 2: Packaging
  • Primary Container: Ensure the screw cap is Teflon-lined to prevent degradation of the seal by the amine vapors.

  • Headspace: Leave at least 10% headspace in the bottle. Amines can expand significantly with temperature fluctuations.

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack drum during transport to the waste accumulation area.

Phase 3: Labeling (Mandatory)

Attach a hazardous waste label with the following specific details:

  • Chemical Name: 1-(2-Ethylbutyl)piperazine (Do not use abbreviations like "EBP").

  • Hazards: Corrosive, Irritant.[4][5][6]

  • Constituents: If a solution, list the solvent (e.g., "10% in Ethanol").

Emergency Contingencies: Spill Response

In the event of a spill, speed and the correct chemical response are critical.

Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & Location (Fume Hood vs. Open Bench) Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain Containment: Use Absorbent Booms or Vermiculite PPE->Contain Neutralize Neutralization: Apply Citric Acid or Dilute Acetic Acid Contain->Neutralize Cleanup Collect Debris: Place in Hazardous Waste Bag Neutralize->Cleanup

Figure 2: Sequential workflow for managing a laboratory spill of 1-(2-Ethylbutyl)piperazine.

Technical Note on Neutralization: For small spills (<100 mL), treat the spill with a weak acid (Citric acid or dilute Acetic acid) before absorbing. This converts the volatile free base into a non-volatile salt (e.g., piperazinium citrate), significantly reducing vapor pressure and inhalation risk during cleanup.

References

  • PubChem. 1-(2-Piperidin-1-ylethyl)piperazine (Analogous Structure Safety Data).[7] National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D002 Classification). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidelines for organic amine disposal). Available at: [Link]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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